5-Bromo-3-methoxy-6-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-3-methoxy-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUNXISWBBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-3-methoxy-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methoxy-6-methylpyridin-2-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, appearing in numerous approved pharmaceuticals. The strategic placement of a bromine atom, a methoxy group, a methyl group, and an amino group on the pyridine ring provides a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, inferred physicochemical properties, a plausible synthetic route, its potential role in drug development, and essential safety considerations.
Chemical Identity and Properties
CAS Number: 947249-16-3
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on closely related structures and general chemical principles.
| Property | Inferred Value/Information |
| Molecular Formula | C7H9BrN2O |
| Molecular Weight | 217.06 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Structural Diagram:
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS No. 947249-16-3), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide integrates predicted data from validated computational models with established experimental protocols derived from structurally analogous compounds. The objective is to provide researchers with a robust framework for the handling, characterization, and application of this molecule. We will delve into its structural and electronic properties, solubility, lipophilicity, and ionization state, providing both theoretical understanding and practical methodologies for their empirical determination.
Introduction and Molecular Overview
This compound belongs to the class of 2-aminopyridines, a scaffold of significant importance in pharmaceutical development. The unique substitution pattern—a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 6-position—creates a distinct electronic and steric environment that can be exploited for targeted molecular interactions. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective synthetic and analytical protocols.
The strategic placement of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the amino, methoxy, and methyl groups modulate the molecule's polarity, basicity, and metabolic stability. This guide serves as a foundational resource for scientists working with this compound, bridging the gap between its synthesis and its potential therapeutic applications.
Caption: A logical workflow for the comprehensive physicochemical characterization of the title compound.
Spectroscopic Characterization
Structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure and data from similar compounds. [1]
-
¹H NMR:
-
Aromatic Proton: A single singlet is expected for the proton at the C4 position, likely in the range of 7.0-7.5 ppm.
-
NH₂ Protons: A broad singlet corresponding to the two amine protons, typically between 4.5-5.5 ppm. The chemical shift can be highly dependent on solvent and concentration.
-
Methoxy Protons: A sharp singlet for the three -OCH₃ protons, expected around 3.8-4.0 ppm.
-
Methyl Protons: A sharp singlet for the three C6-methyl protons, expected around 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C5) would be downfield, while the carbon bearing the amino group (C2) would also be significantly downfield.
-
Methoxy Carbon: A signal for the -OCH₃ carbon is expected around 55-60 ppm.
-
Methyl Carbon: A signal for the C6-methyl carbon is expected in the aliphatic region, around 15-20 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.
-
Expected M/Z: The compound has a monoisotopic mass of 215.9898 Da. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 216.9976.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio will result in two peaks of almost equal intensity for any bromine-containing fragment, separated by approximately 2 m/z units (e.g., M⁺ and [M+2]⁺). This provides definitive evidence for the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A pair of medium-to-sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (methyl/methoxy) C-H stretching.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on data for analogous brominated aminopyridines, the compound should be handled with care. [2][3]
-
Hazards: Likely to be classified as harmful if swallowed and may cause skin and serious eye irritation. [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [3]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Conclusion
This compound is a compound with significant potential in drug discovery, yet it remains poorly characterized in the public domain. This guide provides a foundational understanding of its critical physicochemical properties by leveraging state-of-the-art predictive models and established analytical methodologies from closely related analogs. The provided protocols offer a clear and logical pathway for researchers to empirically determine these properties, ensuring data integrity and facilitating the progression of research and development efforts. It is imperative that the predicted data presented herein be experimentally verified to build a robust and reliable profile for this promising molecule.
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Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Introduction
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a substituted pyridine derivative.
Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. Their structural characterization is therefore of paramount importance. We will explore a multi-technique approach, beginning with foundational mass spectrometry and vibrational spectroscopy, and culminating in the detailed connectivity mapping provided by advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. For absolute confirmation, the gold standard of single-crystal X-ray crystallography will also be discussed.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice.
The Strategic Workflow for Structure Elucidation
A logical and systematic approach is crucial to efficiently and accurately determine a chemical structure. The workflow presented here is designed to be a self-validating system, where each piece of data corroborates the others, leading to a single, confident structural assignment.
Caption: A strategic workflow for molecular structure elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry provides a highly accurate mass measurement, from which the elemental composition can be deduced.
For this compound (C₇H₉BrN₂O), the presence of bromine is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M+ and M+2) of roughly equal intensity.[1] This isotopic signature provides immediate evidence for the presence of a single bromine atom in the molecule.
Expected HRMS Data:
-
Calculated m/z for [C₇H₉⁷⁹BrN₂O + H]⁺: 217.0029
-
Calculated m/z for [C₇H₉⁸¹BrN₂O + H]⁺: 219.0008
The fragmentation pattern in electron ionization (EI) mass spectrometry can also offer structural clues. Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the pyridine ring.[1][2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] Each functional group has a characteristic vibrational frequency.
Expected Characteristic IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (Methyl, Methoxy) |
| 1640-1590 | C=C and C=N stretch | Pyridine Ring |
| 1475-1400 | C-H bend | Methyl (-CH₃) |
| 1250-1200 | C-O stretch | Methoxy (-OCH₃) |
| 850-750 | C-H out-of-plane bend | Substituted Pyridine |
The presence of these bands provides strong evidence for the key functional groups of the target molecule.[5][6][7][8][9]
Part 2: Detailed Structural Connectivity - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.
¹H NMR Spectroscopy
¹H NMR provides information about the chemical environment and connectivity of protons in the molecule. For this compound, we expect to see distinct signals for the amine, methoxy, methyl, and the single aromatic proton.
Predicted ¹H NMR Signals (in CDCl₃):
-
Aromatic Proton (H-4): A singlet around 7.0-8.0 ppm.
-
Amine Protons (-NH₂): A broad singlet around 4.5-5.5 ppm.
-
Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.[10][11][12][13][14]
Predicted ¹³C NMR Signals (in CDCl₃):
-
C-Br (C-5): ~105-115 ppm
-
C-N (C-2): ~155-160 ppm
-
C-OCH₃ (C-3): ~145-150 ppm
-
C-H (C-4): ~120-130 ppm
-
C-CH₃ (C-6): ~140-145 ppm
-
-OCH₃: ~55-60 ppm
-
-CH₃: ~20-25 ppm
2D NMR: HSQC and HMBC
While 1D NMR provides a list of proton and carbon environments, 2D NMR experiments establish the connectivity between them.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[15][16][17] For our target molecule, we would expect to see correlations between:
-
The aromatic proton and its attached carbon (C-4).
-
The methoxy protons and the methoxy carbon.
-
The methyl protons and the methyl carbon.
-
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the substitution pattern. HMBC shows correlations between protons and carbons that are two or three bonds away.[15][17][18]
Key HMBC Correlations to Confirm the Structure:
Caption: Key HMBC correlations for structural confirmation.
Interpretation of Key HMBC Correlations:
-
The aromatic proton (H-4) should show correlations to the carbons at positions 2, 3, 5, and 6. This is crucial for placing the single proton on the ring.
-
The methyl protons (-CH₃) at position 6 should show correlations to C-5 and C-6.
-
The methoxy protons (-OCH₃) at position 3 should show a correlation to C-3.
These correlations, when combined, leave no ambiguity about the substitution pattern on the pyridine ring.
Summary of Spectroscopic Data
| Technique | Observation | Implication |
| HRMS | M+ and M+2 peaks of equal intensity | Presence of one bromine atom |
| FTIR | Bands for N-H, aromatic C-H, aliphatic C-H, C=C/C=N, C-O | Confirms amine, methyl, methoxy, and pyridine functional groups |
| ¹H NMR | Four distinct singlet signals | One aromatic proton, one amine group, one methoxy group, one methyl group |
| ¹³C NMR | Seven distinct carbon signals | Confirms the number of unique carbon environments |
| HSQC | Correlations for C-H, -OCH₃, and -CH₃ | Assigns directly bonded proton-carbon pairs |
| HMBC | Specific long-range correlations | Unambiguously establishes the substitution pattern |
Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography
While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally high degree of confidence in the assigned structure, single-crystal X-ray crystallography is considered the "gold standard" for absolute structure determination.[19][20][21][22] This technique provides a precise three-dimensional map of the atomic arrangement within a crystal.[19][20]
The process involves growing a suitable single crystal of the compound, which can be a challenging step, and then analyzing the diffraction pattern of X-rays passed through the crystal.[21][22] The resulting electron density map allows for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers, providing irrefutable proof of the molecular structure.[19]
Experimental Protocols
General
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.
-
Data Acquisition: Infuse the sample solution into the ion source (e.g., ESI). Acquire data in positive ion mode over a mass range of m/z 100-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a DTGS detector.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[23] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[23] Co-add 32 or 64 scans to improve the signal-to-noise ratio.[23] A background spectrum of a pure KBr pellet should be subtracted.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.
-
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry and FTIR provide the initial, foundational data on molecular formula and functional groups. This is followed by a comprehensive NMR analysis, where 1D and 2D experiments work in concert to piece together the molecular puzzle, revealing the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray crystallography offers an unambiguous three-dimensional picture of the molecule. By following this rigorous, multi-faceted approach, researchers can achieve a high level of confidence in their structural assignments, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Gonnella, N. C. (2023). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]
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The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
- Davis, B., & Wlodawer, A. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1810(7), 680–692.
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- Defense Technical Information Center. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674.
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
- ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Moser, A. (2008). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. Retrieved from [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]
- Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
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ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. Retrieved from [Link]
- Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
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Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 5-Bromo-3-methoxy-6-methylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
5-Bromo-3-methoxy-6-methylpyridin-2-amine is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other advanced materials. Its unique substitution pattern, featuring an amine, a methoxy group, a methyl group, and a bromine atom on the pyridine core, offers multiple points for synthetic modification, making it a valuable building block in medicinal chemistry. The precise structural elucidation of this molecule is paramount for its effective use in research and development.
This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to provide a robust, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound, ensuring the integrity of their synthetic endeavors.
Molecular Structure and Predicted Spectroscopic Behavior
The structural features of this compound are expected to give rise to a distinct and interpretable set of signals in various spectroscopic analyses. A thorough understanding of these expected patterns is crucial for confirming the identity and purity of the synthesized compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR will be invaluable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the aromatic proton, the amine protons, the methoxy protons, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | Singlet | 1H | H-4 | The sole aromatic proton is deshielded by the electronegative nitrogen and bromine atoms. |
| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift can vary with concentration and solvent. |
| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are typically sharp singlets in this region. |
| ~2.3 | Singlet | 3H | -CH₃ | Methyl protons attached to an aromatic ring appear in this upfield region. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 | Carbon bearing the amino group is significantly shielded. |
| ~150 | C-6 | Carbon attached to the methyl group and adjacent to the nitrogen. |
| ~145 | C-4 | Aromatic carbon deshielded by the adjacent bromine. |
| ~130 | C-3 | Carbon bearing the methoxy group. |
| ~105 | C-5 | Carbon attached to the bromine atom, showing the effect of the heavy atom. |
| ~55 | -OCH₃ | Methoxy carbon. |
| ~20 | -CH₃ | Methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further aid in structural confirmation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (relative intensity) | Assignment | Rationale |
| 217/219 (M⁺/M⁺+2) | Molecular Ion | The two peaks of approximately equal intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 202/204 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 188/190 | [M-C₂H₃O]⁺ | Loss of a neutral fragment corresponding to the methoxy group. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection of a dilute solution (for ESI or APCI).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for relatively volatile and stable organic molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.
Predicted IR Absorption Frequencies
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂)[1] |
| 3050-3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2950-2850 | C-H stretch (aliphatic) | -CH₃, -OCH₃ |
| 1640-1600 | N-H bend | Primary Amine (-NH₂)[1] |
| 1600-1450 | C=C and C=N stretches | Pyridine Ring |
| 1250-1200 | C-O stretch (asymmetric) | Aryl-alkyl ether (-OCH₃) |
| 1050-1000 | C-O stretch (symmetric) | Aryl-alkyl ether (-OCH₃) |
| Below 800 | C-Br stretch | Bromo-aromatic |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[2]
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A conceptual workflow for the spectroscopic characterization of synthesized compounds.
Conclusion: A Predictive Framework for Advancing Research
References
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL not available)
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (URL not available)
- IR: amines. (URL not available)
- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (URL not available)
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (URL not available)
- 2-Aminopyridine – an unsung hero in drug discovery Chemical Communic
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL not available)
- Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC - PubMed Central. (URL not available)
- 5-Bromo-2-methoxy-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (URL not available)
-
5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. [Link]
- ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- (PDF)
- Scope of the reaction with various substituted 2‐aminopyridines.
- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide - Benchchem. (URL not available)
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2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem. [Link]
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solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted pyridine derivative of interest in drug discovery. While specific experimental solubility data for this compound is not publicly available, this document synthesizes information from structurally related analogs, theoretical principles of solubility, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular factors influencing its solubility, predict its behavior in a range of organic solvents, and provide detailed protocols for empirical solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the dissolution rate, and by extension, the absorption and bioavailability of the drug.[1] For a compound like this compound, understanding its solubility in various organic solvents is crucial not only for formulation but also for synthesis, purification, and the development of analytical methods.[2][3] This guide aims to provide a deep dive into the theoretical and practical aspects of the solubility of this specific molecule.
Molecular Structure and Predicted Physicochemical Properties
To understand the solubility of this compound, we must first analyze its molecular structure.
Structure:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.
-
Amino Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor. This group significantly influences the molecule's polarity and basicity.
-
Bromo Group (-Br): A halogen substituent that increases the molecular weight and hydrophobicity (lipophilicity) of the molecule.
-
Methoxy Group (-OCH3): An ether group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Methyl Group (-CH3): An alkyl group that increases lipophilicity.
Based on the structure of similar compounds like 5-bromo-2-methoxypyridin-3-amine (Molecular Weight: 203.04 g/mol ) and 2-Amino-5-bromo-3-methylpyridine (Molecular Weight: 187.04 g/mol ), we can estimate the molecular weight of the target compound to be in a similar range.[4][5] The presence of both polar (amine, methoxy, pyridine nitrogen) and non-polar (bromo, methyl) groups suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
A key predictor of solubility in organic solvents is the octanol-water partition coefficient (logP). While an experimental value for the target compound is unavailable, we can infer its likely characteristics. For instance, the related compound 5-Bromo-2-methylpyridin-3-amine has a calculated XLogP3 of 1.3.[6] The presence of a methoxy group in our target molecule, as opposed to a methyl group on the pyridine ring, may slightly alter this value.
Theoretical Framework for Solubility in Organic Solvents
The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of the amine and methoxy groups, and the pyridine nitrogen, this compound is expected to exhibit good solubility in these solvents. The amino group can donate hydrogen bonds, while the methoxy group and the pyridine nitrogen can accept them. For the related compound 2-Amino-5-bromo-3-methylpyridine, good solubility in methanol has been noted.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubility screening in drug discovery.[1] It is anticipated that the target compound will be soluble in these solvents due to its polar functional groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The presence of multiple polar groups in this compound suggests that its solubility in non-polar solvents will be limited. The bromo and methyl groups contribute to some lipophilicity, but this is unlikely to overcome the unfavorable interactions between the polar moieties and the non-polar solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The related compound 2-Amino-5-bromo-3-methylpyridine is soluble in chloroform.[7] It is plausible that this compound will also show reasonable solubility in chlorinated solvents.
Experimental Determination of Solubility
Given the lack of published data, empirical determination of solubility is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[2]
Saturated Shake-Flask Solubility Protocol
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Heating or sonication can be used initially to shorten the equilibration time.[2]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be considered, especially for low solubility compounds.[2]
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method. A calibration curve of the compound should be prepared to accurately determine the concentration.
Data Presentation
The results should be tabulated for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | 25 | ||
| Ethanol | 4.3 | 25 | ||
| Acetonitrile | 5.8 | 25 | ||
| DMSO | 7.2 | 25 | ||
| Dichloromethane | 3.1 | 25 | ||
| Hexane | 0.1 | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility.
Advanced Predictive Models
In modern drug discovery, computational models are increasingly used to predict solubility, saving time and resources.[2]
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to predict physicochemical properties. While a specific QSPR model for this compound is not available, general models can provide an initial estimate.
-
Physics-Based Methods: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) and Free Energy Perturbation (FEP+) offer more accurate, physics-based predictions of solubility.[8][9] These methods can be particularly useful for prioritizing which solvents to screen experimentally.
Conclusion
While direct experimental data on the solubility of this compound is lacking in the public domain, a strong predictive framework can be established based on its molecular structure and data from analogous compounds. It is anticipated to have good solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. For definitive data, the shake-flask method is the recommended experimental approach. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar substituted pyridine compounds.
References
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 2(1), 88-109.
- Google LLC. (2024). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.
- PMC - NIH. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
- chemBlink. (n.d.). CAS # 717843-56-6, 3-Bromo-2-methoxy-5-methylpyridine.
- ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.
- Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds.
- Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.
- PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine.
- PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
- ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine Product Description.
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5-Bromo-3-methoxy-6-methylpyridin-2-amine safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Introduction: A Proactive Approach to Chemical Safety
This compound is a substituted pyridine derivative, a class of compounds widely utilized as versatile intermediates in pharmaceutical and agrochemical synthesis. The presence of a bromine atom, an amine group, and a methoxy group on the pyridine ring suggests a compound with specific reactivity and potential biological activity. Consequently, a rigorous and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a framework for safe handling, grounded in the principles of risk mitigation and proactive safety management.
Section 1: Chemical Identification
-
Chemical Name: this compound
-
Molecular Formula: C₇H₉BrN₂O
-
Molecular Weight: 217.06 g/mol
-
Chemical Structure:
(Note: A placeholder for the chemical structure image)
-
CAS Number: A unique CAS number has not been identified. Researchers should use the full chemical name and structure for identification.
Section 2: Hazard Identification and GHS Classification (Inferred)
The hazard profile is inferred from structurally similar compounds, such as 5-Amino-3-bromo-2-methylpyridine and other brominated aminopyridines. The primary hazards are anticipated to be related to irritation and acute toxicity.[1][2][3][4]
GHS Classification Summary Table
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
Section 3: Risk Assessment and Control Workflow
A systematic approach to risk management is critical. The following workflow illustrates the decision-making process for safely handling this compound from initial planning to final disposal.
Caption: Workflow for Risk Assessment and Safe Handling.
Section 4: Standard Operating Procedures
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, which is likely a solid powder, is a certified chemical fume hood.[5]
-
Causality: A fume hood is essential to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[6] It also provides a contained space to manage accidental spills. Verify the fume hood has been certified within the last year and that the airflow is adequate before beginning work.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory.[5][7]
-
Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may be required if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves.[5] Latex gloves are not suitable. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations.
-
Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges should be used by trained personnel.[7]
Safe Handling and Storage Protocol
Handling:
-
Designate a specific area within a fume hood for handling the compound.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).
-
Keep containers tightly closed when not in use.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
Storage:
-
Keep the container tightly closed to prevent moisture absorption.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
The following procedures are based on the typical first aid for this class of chemicals.[1][7]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control Ignition: Remove all sources of ignition.[7]
-
Containment: For a small spill, use an absorbent, inert material (e.g., sand, vermiculite) to cover the spill.[6] Avoid creating dust.
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.2.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][2][7]
-
Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]
Section 6: Disposal Considerations
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Procedure: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container for hazardous chemical waste.[1][7]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[7]
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Post Apple Scientific. (2023, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Chemos. [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. University of Washington. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. [Link]
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- 4. echemi.com [echemi.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to 5-Bromo-3-methoxy-6-methylpyridin-2-amine for Advanced Research and Development
This guide provides an in-depth technical overview of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, and applications, with a particular focus on its role in the creation of next-generation therapeutics.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a substituted aminopyridine that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a synthetically versatile bromine atom, and electron-donating methoxy and methyl groups—makes it an invaluable precursor for the synthesis of complex heterocyclic compounds. The pyridine core is a well-established "privileged structure," appearing in numerous FDA-approved drugs. The strategic placement of the bromine atom allows for its use in a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug discovery programs.
Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development projects. Below is a comparative table of prominent suppliers.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1PlusChem LLC | 1P00IIXY | >95% | 947249-16-3 | C7H9BrN2O | 217.06 |
| Biosynth | XMB24916 | Not Specified | 947249-16-3 | C7H9BrN2O | 217.06 |
| Lead Sciences | BD440452 | 97% | 947249-16-3 | C7H9BrN2O | 217.06 |
| Fisher Scientific (AstaTech) | 50-218-1060 | 95% | 947249-16-3 | C7H9BrN2O | 217.06 |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Chemical Properties
Retrosynthetic Analysis and Strategy
The key transformation is the selective bromination of the pyridine ring at the 5-position. This can be achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS). The starting material, a suitably substituted 2-amino-3-methoxy-6-methylpyridine, can be envisioned to be prepared from commercially available dichloropyridines through sequential nucleophilic aromatic substitution reactions.
Representative Synthetic Protocol
This protocol is adapted from the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and provides a logical pathway to the target molecule.[1][2]
Objective: To synthesize this compound.
Materials:
-
2,6-Dichloropyridine
-
Sodium Methoxide (NaOMe)
-
Methylamine (CH₃NH₂)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of 2-Amino-3-methoxy-6-methylpyridine (Precursor):
-
This is a hypothetical intermediate for this specific protocol, and its synthesis would likely involve multiple steps from a commercially available starting material. A plausible route would involve the regioselective methoxylation and amination of a dihalopyridine.
-
-
Bromination:
-
Dissolve the 2-amino-3-methoxy-6-methylpyridine precursor in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
-
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly valuable building block in the synthesis of pharmacologically active compounds, particularly in the area of kinase inhibition.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The 2-aminopyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing larger, often aromatic or heteroaromatic, substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][4] These introduced moieties can then occupy other regions of the ATP-binding site, leading to potent and selective inhibition.
Signaling Pathway Diagram:
Caption: Inhibition of a generic kinase signaling pathway.
Synthetic Utility in Lead Optimization
During the lead optimization phase of drug discovery, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The reactivity of the bromine atom in this compound allows for the rapid generation of a library of analogs, each with a different substituent at the 5-position. This parallel synthesis approach enables a thorough exploration of the SAR for this position, accelerating the identification of clinical candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted before use.
General Safety Information:
-
Hazard Statements: Based on the SDS for the compound (CAS 947249-16-3) from 1PlusChem LLC, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. Its utility as a scaffold for kinase inhibitors, coupled with the ease of diversification through its bromo functionality, makes it a valuable tool for the development of novel therapeutics. Researchers and drug development professionals can leverage the information in this guide to effectively source, synthesize, and utilize this compound in their research endeavors, while adhering to the highest standards of safety.
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1PlusChem LLC. (n.d.). This compound. Retrieved from [Link]
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Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
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A Theoretical Chemist's Guide to the Reactivity of Substituted Aminobromopyridines: From First Principles to Synthetic Strategy
Abstract
Substituted aminobromopyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a vast array of bioactive molecules.[1][2] Their utility, however, is intrinsically linked to their chemical reactivity, which is governed by the subtle interplay of electronic effects between the electron-deficient pyridine ring, the electron-donating amino group, and the inductively withdrawing, yet synthetically crucial, bromo substituent. This in-depth technical guide provides a comprehensive framework for the theoretical analysis of reactivity in this molecular class. We will move beyond a mere recitation of computational methods, instead focusing on the causal relationships between electronic structure and chemical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into how computational chemistry can be leveraged to predict and rationalize the reactivity of substituted aminobromopyridines, thereby accelerating the drug discovery process.
Introduction: The Strategic Importance of Aminobromopyridines
The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs.[1] The introduction of amino and bromo substituents creates a molecule with a rich and tunable reactivity profile. The amino group, a strong electron-donating group, modulates the electron density of the pyridine ring, influencing its susceptibility to electrophilic attack and its properties as a ligand. The bromo substituent, while deactivating the ring towards electrophilic substitution, is a key functional handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3]
The regioselectivity of these reactions is paramount in determining the final structure of the desired compound. The position of the amino and bromo groups relative to each other and to the ring nitrogen dictates which sites are most susceptible to nucleophilic or electrophilic attack, and which C-Br bond is more readily activated in cross-coupling reactions.[3] An upfront, robust theoretical analysis can therefore save significant synthetic effort by predicting the most likely sites of reaction, rationalizing unexpected outcomes, and guiding the design of more efficient synthetic routes. This guide will equip the reader with the theoretical tools to perform such an analysis.
Theoretical Foundations of Reactivity
To understand the reactivity of substituted aminobromopyridines, we must first understand the language of computational chemistry and the key descriptors it provides. At the heart of our analysis is Density Functional Theory (DFT), a quantum mechanical method that allows us to calculate the electronic structure of a molecule with a favorable balance of accuracy and computational cost.[4] From the calculated electronic structure, we can derive a series of reactivity descriptors.
Frontier Molecular Orbital (FMO) Theory
The reactivity of a molecule is often dominated by the interactions of its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO).
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater propensity to react with electrophiles.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.[5]
For substituted aminobromopyridines, the distribution of the HOMO and LUMO across the molecule will highlight the regions most likely to be involved in electron donation and acceptance, respectively.
Conceptual DFT: Fukui Functions and the Dual Descriptor
While FMO theory provides a global picture of reactivity, Conceptual DFT offers a more localized view. Fukui functions,
-
Nucleophilic Attack (
): This function indicates the sites most susceptible to nucleophilic attack and is related to the distribution of the LUMO. -
Electrophilic Attack (
): This function highlights the sites most likely to be attacked by electrophiles and is related to the distribution of the HOMO. -
Radical Attack (
): This function predicts the sites most susceptible to radical attack.
The dual descriptor ,
Molecular Electrostatic Potential (MEP)
The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule. It provides an intuitive visual guide to the charge distribution.
-
Negative Regions (Red/Yellow): These areas are electron-rich and are likely sites for electrophilic attack.
-
Positive Regions (Blue): These regions are electron-poor and are susceptible to nucleophilic attack.
The MEP is particularly useful for visualizing the influence of the electronegative nitrogen and bromine atoms and the electron-donating amino group on the overall charge landscape of the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wave function into a set of localized bonds and lone pairs.[7] This method allows for the calculation of natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis.[8] NBO analysis also reveals hyperconjugative interactions, which can be used to understand the delocalization of electron density and the stability of the molecule.
A Validated Computational Workflow
The following section outlines a robust, step-by-step protocol for the theoretical reactivity analysis of substituted aminobromopyridines using the Gaussian suite of programs. This workflow is designed to be a self-validating system, where the results from different analyses should provide a convergent picture of the molecule's reactivity.
Step 1: Geometry Optimization and Frequency Calculation
The first and most critical step is to obtain an accurate molecular geometry.
-
Input File Preparation:
-
Construct the substituted aminobromopyridine molecule in a molecular modeling program like GaussView.
-
Create a Gaussian input file (.gjf).
-
Specify the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
Choose a suitable level of theory. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This combination provides a good balance of accuracy and computational efficiency for organic molecules.
-
Define the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).
-
-
Execution and Validation:
-
Run the calculation in Gaussian.
-
Upon completion, verify that the optimization has converged.
-
Crucially, check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Step 2: Single-Point Energy Calculations for Fukui Functions
To calculate the condensed Fukui functions, we need the electronic properties of the neutral, cationic, and anionic forms of the molecule.[9][10]
-
Input File Preparation:
-
Using the optimized geometry from Step 1, create two new input files for single-point energy calculations (SP).
-
For the cationic species, set the charge to +1 and the spin multiplicity to 2 (doublet).
-
For the anionic species, set the charge to -1 and the spin multiplicity to 2 (doublet).
-
Use the same level of theory as in the optimization.
-
Include the keyword Pop=NBO in all three input files (neutral, cation, and anion) to obtain the natural population analysis charges.[11]
-
-
Execution and Data Extraction:
-
Run the single-point calculations for the cation and anion.
-
From the output files of the neutral, cationic, and anionic calculations, extract the natural atomic charges for each atom.
-
Step 3: Calculation of Reactivity Descriptors
With the data from the previous steps, we can now calculate the key reactivity descriptors.
| Descriptor | Formula | Data Required |
| HOMO Energy | From the neutral molecule's output file. | Optimized neutral molecule calculation. |
| LUMO Energy | From the neutral molecule's output file. | Optimized neutral molecule calculation. |
| HOMO-LUMO Gap | Optimized neutral molecule calculation. | |
| Fukui Function ( | Natural atomic charges from neutral and cationic calculations. | |
| Fukui Function ( | Natural atomic charges from neutral and anionic calculations. | |
| Dual Descriptor ( | Calculated Fukui functions. |
Where
Step 4: Visualization
Visualizing the results is crucial for a comprehensive understanding.
-
MEP Surface:
-
Use the checkpoint file (.chk) from the optimized neutral calculation to generate the MEP surface in GaussView or another visualization program.
-
-
HOMO and LUMO:
-
Similarly, use the checkpoint file to visualize the HOMO and LUMO isosurfaces. This will show the spatial distribution of these orbitals.
-
The entire computational workflow can be visualized as follows:
Caption: The logical flow from molecular structure to synthetic outcome, guided by theoretical analysis.
Implications for Drug Development
The ability to predict the reactivity of substituted aminobromopyridines has profound implications for the drug development pipeline.
-
Library Synthesis: In the construction of compound libraries for high-throughput screening, predictable regioselectivity in cross-coupling reactions is essential for ensuring structural diversity and minimizing purification challenges.
-
Metabolic Stability: The sites predicted to be most susceptible to electrophilic attack (e.g., activated ring carbons) are often the sites of metabolic oxidation by cytochrome P450 enzymes. A theoretical reactivity analysis can therefore provide an early indication of potential metabolic hotspots.
-
Target Engagement: The MEP and NBO charges can be used to understand how a molecule will interact with its biological target. For example, the MEP can highlight regions of the molecule that are likely to form hydrogen bonds or other electrostatic interactions within a protein's binding pocket.
By integrating this theoretical framework into the early stages of drug design, researchers can make more informed decisions, prioritize the synthesis of the most promising candidates, and ultimately, accelerate the journey from concept to clinic. [12][13]
Conclusion
The theoretical reactivity analysis of substituted aminobromopyridines is a powerful tool that, when applied correctly, can provide invaluable insights for the synthetic and medicinal chemist. By moving beyond a black-box approach and understanding the causal links between electronic structure and chemical reactivity, we can harness the predictive power of computational chemistry to design better molecules and better synthetic routes. The workflow and principles outlined in this guide provide a robust foundation for this endeavor, enabling researchers to navigate the complex reactivity landscape of this important class of molecules with greater confidence and efficiency.
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. (2025, December 30). American Chemical Society. Retrieved January 20, 2026, from [Link]
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Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (2024, March 15). MDPI. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Electronic and Steric Effects in 5-bromo-3-methoxy-6-methylpyridin-2-amine for Drug Development Professionals
Introduction: The Strategic Importance of Substituent Effects in Pyridine-Based Drug Design
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its versatility lies in the ability to fine-tune the physicochemical and pharmacological properties of a molecule through strategic substitution on the pyridine ring.[1] For researchers and drug development professionals, a profound understanding of the electronic and steric effects imparted by these substituents is not merely academic; it is a critical driver of successful drug design, influencing everything from target affinity and selectivity to metabolic stability and bioavailability.[2][3]
This in-depth technical guide explores the intricate interplay of electronic and steric effects within a specific, highly functionalized pyridine derivative: 5-bromo-3-methoxy-6-methylpyridin-2-amine . This molecule serves as an exemplary case study for dissecting how each substituent—the bromo, methoxy, methyl, and amino groups—contributes to the overall chemical personality of the compound. By understanding these individual and collective contributions, medicinal chemists can make more informed decisions in the lead optimization process, rationally designing molecules with enhanced therapeutic potential.
The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known for its prevalence in a wide array of biologically active compounds.[4][5][6] This guide will provide a detailed analysis of the electronic landscape of the pyridine ring, the steric environment created by its substituents, and the consequential impact on the molecule's reactivity and potential as a drug candidate. We will delve into predictive models for its chemical behavior, outline experimental protocols for its characterization, and discuss the implications of its structural features for drug-receptor interactions.
Part 1: Deconstructing the Electronic Architecture
The electronic nature of the pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This fundamental property is then further modulated by the attached substituents, each exerting its own influence through a combination of inductive and resonance (mesomeric) effects.[7][8]
Inductive and Resonance Effects of Substituents
-
Amino Group (-NH₂ at C2): The primary amino group is a potent electron-donating group (EDG) primarily through its positive resonance effect (+M), where the nitrogen's lone pair delocalizes into the pyridine ring. This significantly increases the electron density at the ortho (C3) and para (C5) positions. It also exerts a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity.
-
Methoxy Group (-OCH₃ at C3): The methoxy group is also a strong electron-donating group via resonance (+M) and an electron-withdrawing group via induction (-I).[9] Its lone pair electrons can delocalize into the ring, increasing electron density. The inductive effect, however, withdraws electron density from the attached carbon. The overall effect on reactivity depends on the specific reaction.
-
Bromo Group (-Br at C5): Halogens like bromine exhibit a dual electronic nature. They are electron-withdrawing through a strong inductive effect (-I) due to their high electronegativity.[7] Concurrently, they are weakly electron-donating through resonance (+M) as their lone pairs can delocalize into the ring. For bromine, the inductive effect typically dominates, leading to a net deactivation of the ring towards electrophilic attack.
-
Methyl Group (-CH₃ at C6): The methyl group is a weak electron-donating group through a positive inductive effect (+I).[7] It pushes electron density into the ring, slightly increasing its nucleophilicity.
Mapping the Electron Density and Basicity
The collective electronic influence of these substituents creates a unique electron density map across the pyridine ring. The powerful electron-donating amino and methoxy groups will significantly increase the electron density of the ring, partially counteracting the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent.
This interplay of electronic effects directly impacts the basicity of the molecule. The basicity of a pyridine is determined by the availability of the lone pair of electrons on the ring nitrogen. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.[7][10] For this compound, the electron-donating amino, methoxy, and methyl groups are expected to increase the basicity compared to unsubstituted pyridine. However, the electron-withdrawing bromo group will have a counteracting effect. The precise pKa would need to be determined experimentally, but a qualitative prediction suggests a moderately basic compound.
Below is a diagram illustrating the primary electronic effects of the substituents on the pyridine ring.
Caption: Summary of electronic effects of substituents.
Predicted Reactivity
The electronic landscape dictates the regioselectivity of chemical reactions.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. However, the strong activating effects of the amino and methoxy groups would direct any potential electrophilic attack to the C4 position, which is ortho to the methoxy group and para to the amino group. The C4 position is the most electron-rich and sterically accessible for an incoming electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly at the C2, C4, and C6 positions.[11] In this molecule, the bromine at C5 is not at an activated position for classical SNAr. However, reactions involving the displacement of the bromo group could potentially proceed via mechanisms like the Sₙ1 type reaction on the pyridyl cation or through metal-catalyzed cross-coupling reactions.
Part 2: The Influence of Steric Hindrance
Steric effects, arising from the spatial arrangement of atoms, play a crucial role in determining molecular conformation, reactivity, and intermolecular interactions.[12] In this compound, the substituents are positioned in a way that creates a distinct steric environment around the pyridine core.
Steric Clash and Conformational Preferences
The methyl group at the C6 position, adjacent to the ring nitrogen, and the amino group at the C2 position create significant steric hindrance around the nitrogen's lone pair.[7] This can impact the ability of the nitrogen to act as a nucleophile or a base towards bulky Lewis acids. The methoxy group at C3 will also contribute to the steric crowding on one side of the molecule. The bromine at C5 is relatively less sterically encumbered.
These steric interactions will influence the preferred conformation of the methoxy and amino groups. The methoxy group may adopt a conformation that minimizes interaction with the adjacent amino and bromo groups.
Caption: Steric hindrance around the pyridine core.
Impact on Reactivity and Selectivity
Steric hindrance can significantly affect reaction rates and regioselectivity.
-
N-Functionalization: Reactions involving the pyridine nitrogen, such as protonation, alkylation, or coordination to a metal center, will be sterically hindered by the flanking methyl and amino groups. This could necessitate more forcing reaction conditions compared to less substituted pyridines.
-
Reactions at C2 and C6: Any reaction targeting the positions adjacent to the nitrogen (C2 and C6) will be influenced by the steric bulk of the amino and methyl groups, respectively. For instance, lithiation at C6 might be hindered by the methyl group.
-
Regioselectivity: In cases where electronic factors favor multiple reaction sites, steric hindrance can be the deciding factor for regioselectivity. For example, if a reaction could potentially occur at both C2 and C4, the steric bulk around C2 might favor reaction at the less hindered C4 position.
Part 3: Implications for Drug Development
The electronic and steric properties of this compound have profound implications for its potential as a drug candidate.
Target Binding and Molecular Recognition
-
Hydrogen Bonding: The amino group at C2 is a potent hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. The oxygen of the methoxy group can also act as a hydrogen bond acceptor. These functionalities provide multiple points for specific interactions with a biological target, such as an enzyme active site or a receptor binding pocket.
-
Halogen Bonding: The bromine atom at C5 can participate in halogen bonding, a directional non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or an aromatic ring) on the target protein. This can contribute significantly to binding affinity and selectivity.
-
Hydrophobic Interactions: The methyl group at C6 provides a small hydrophobic patch that can engage in van der Waals interactions with nonpolar residues in a binding pocket.
-
Steric Complementarity: The overall shape and steric profile of the molecule must be complementary to the topology of the target's binding site for effective binding. The steric hindrance around the pyridine nitrogen might prevent undesirable interactions or, conversely, be crucial for fitting into a specific pocket.
ADME Properties
-
pKa and Lipophilicity: The basicity (pKa) of the pyridine nitrogen will influence the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. The substituents also contribute to the overall lipophilicity (logP) of the molecule, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The positions of the substituents can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. The methoxy and methyl groups could be sites of oxidative metabolism. Steric hindrance around certain positions might shield them from metabolic attack, thereby increasing the molecule's half-life.
Part 4: Experimental Protocols and Characterization
To validate the theoretical predictions and fully characterize this compound, a series of experimental protocols should be employed.
Proposed Synthesis
Proposed Synthetic Workflow:
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Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-3-methoxy-6-methylpyridin-2-amine for the Synthesis of Novel Heterobiaryl Scaffolds
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using the highly functionalized substrate, 5-Bromo-3-methoxy-6-methylpyridin-2-amine. Pyridine-based biaryl structures are of immense interest in medicinal chemistry and materials science.[1][2] However, the synthesis of such compounds using substituted pyridines presents distinct challenges, including potential catalyst inhibition by the pyridine nitrogen and competing side reactions involving the amine functionality.[1][3] This guide offers a detailed mechanistic overview, a robust and optimized experimental protocol, and critical troubleshooting strategies to empower researchers in drug discovery and chemical development to successfully synthesize target molecules with high efficiency and reproducibility.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in the synthesis of complex organic molecules, from pharmaceuticals to organic electronics.[5][6]
The target substrate, this compound, is a highly electron-rich and sterically substituted heteroaromatic halide. The successful coupling of this substrate is complicated by several factors:
-
Catalyst Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming an inactive complex and hindering the catalytic cycle.[1][7]
-
Substrate Reactivity: The electron-donating effects of the amino, methoxy, and methyl groups increase the electron density of the pyridine ring, which can slow the initial rate-determining oxidative addition step.[8]
-
Amine Group Interference: The primary amine possesses labile protons and can act as a competing ligand for the palladium center. While often tolerated, unprotected amines can sometimes lead to lower yields or require specific catalyst systems.[2][3]
This application note addresses these challenges by providing a detailed rationale for the selection of catalysts, ligands, and reaction conditions tailored for this specific class of substrate.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is critical for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active, coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[4][8]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) complex, displacing the halide ligand.[4][10][11]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyridine and the group from the boronic acid) on the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Development: Key Experimental Parameters
The selection of each reaction component is crucial for overcoming the inherent challenges of coupling this substrate.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Precatalyst | Pd(PPh₃)₄ (0.02 - 0.05 equiv) or Pd₂(dba)₃ (0.01 - 0.025 equiv) | Pd(PPh₃)₄ is a reliable Pd(0) source that often works well for routine couplings.[12] For more challenging or sterically hindered partners, a more active catalyst system generated in situ from Pd₂(dba)₃ and a specialized ligand is recommended.[13] |
| Ligand | SPhos or XPhos (1.1 - 1.2 equiv relative to Pd) | The substrate's electron-rich nature necessitates a highly active catalyst. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos promote the challenging oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[12][14] Standard ligands like PPh₃ may be less effective.[15] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ is an effective, moderately strong base that is well-suited for heteroaromatic substrates and minimizes base-sensitive functional group degradation.[14][16] It is crucial that the base is finely powdered and anhydrous to ensure reactivity.[15] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | A polar aprotic solvent like 1,4-dioxane effectively solubilizes the organic reagents, while the aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][16] |
| Boronic Reagent | Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv) | An excess of the boronic acid is used to drive the reaction to completion. Pinacol esters can be used as an alternative; they often exhibit greater stability and can help suppress the unwanted side reaction of protodeboronation.[15] |
| Temperature | 85 - 100 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition to an electron-rich pyridine. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial Requirement: The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state and can promote homocoupling of the boronic acid.[8][15] All solvents must be rigorously degassed, and the reaction must be maintained under an inert atmosphere. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 equiv, 3.6 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Solvent Degassing: Sparge the 1,4-dioxane and deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane, followed by the degassed water, via syringe. The typical solvent concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen Exposure) 2. Insufficiently active catalyst/ligand system. 3. Poor quality base (hydrated or large particles). | 1. Ensure all solvents are rigorously degassed and the reaction is kept under a strict inert atmosphere.[15] 2. Switch to a more active ligand system (e.g., a Buchwald-type ligand like SPhos if not already using one).[14] Increase catalyst loading to 5 mol%. 3. Use a fresh bottle of anhydrous, finely powdered base. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen, which oxidizes Pd(0) to Pd(II), promoting this side reaction.[8][15] | Improve degassing procedures (consider freeze-pump-thaw cycles for solvents). Ensure a leak-free reaction setup. |
| Protodeboronation (Bromine replaced by -H) | Water or other proton sources cleaving the C-B bond of the boronic acid. | Ensure reagents are anhydrous. Consider using a boronic acid pinacol ester, which is more resistant to this side reaction.[15] |
| Formation of Phosphine Oxides | Reaction of phosphine ligands with trace oxygen. | This is another indicator of insufficient inertness. Improve degassing and inert atmosphere techniques. |
References
-
Suzuki, A. (1979). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Comprehensive Organic Synthesis. [Link]
-
Cid, J., et al. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mastaral, M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Altenhoff, G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ScienceDirect. (2001). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Introduction: The Strategic Value of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. This compound emerges as a key intermediate, offering a versatile scaffold for the construction of complex molecular architectures. The presence of a bromine atom at the C5 position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the amino, methoxy, and methyl groups modulate the electronic properties of the pyridine ring and offer additional points for functionalization or interaction with biological targets.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the principles guiding these powerful transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Reactivity Profile: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic and steric environment of the C-Br bond. The pyridine ring is inherently electron-deficient; however, the substituents significantly influence its reactivity:
-
Amino Group (-NH₂ at C2): As a potent electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic enrichment facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond, a crucial step in the catalytic cycle.
-
Methoxy Group (-OCH₃ at C3): The methoxy group is also electron-donating through resonance, further enhancing the electron density of the ring and activating the C-Br bond for oxidative addition.
-
Methyl Group (-CH₃ at C6): The methyl group provides a modest electron-donating effect through induction.
-
Bromine Atom (-Br at C5): Positioned para to the strongly activating amino group, the C-Br bond is highly polarized and primed for reactivity in cross-coupling reactions.
A potential challenge arises from the primary amine at the C2 position, which can coordinate to the palladium center and potentially inhibit catalysis.[1] While in many cases the reaction can proceed without protection, for certain transformations, particularly the Suzuki-Miyaura coupling, protection of the amine as an acetamide may be beneficial to ensure high yields.[1][2]
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][3] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.
Causality of Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings due to its ready availability and effectiveness.[1][4] It is a pre-formed Pd(0) source, eliminating the need for an in-situ reduction step.
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[3] Potassium phosphate (K₃PO₄) is an effective and moderately strong base that is well-tolerated by many functional groups.[1]
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions.[1] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation process.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol %) |
| Base | K₃PO₄ (2.5 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Time | 12-16 hours |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7][8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality of Experimental Choices
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine ligand like Xantphos is highly effective for C-N bond formation.[7] These bulky, electron-rich ligands promote both oxidative addition and reductive elimination, the key steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a dry, sealed tube under an inert atmosphere, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol %), and Xantphos (4 mol %).
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv.).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol %) |
| Ligand | Xantphos (4 mol %) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12-24 hours |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is particularly valuable for creating rigid linkers in drug molecules or for accessing precursors for further transformations.
Causality of Experimental Choices
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[10][11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (3 mol %) and CuI (5 mol %).
-
Reagent Addition: Add anhydrous DMF, followed by this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and triethylamine (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-80°C. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (1.2 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol %) |
| Co-catalyst | CuI (5 mol %) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 60-80°C |
| Time | 4-12 hours |
IV. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[12][13][14] This reaction allows for the introduction of vinyl groups at the C5 position of the pyridine ring.
Causality of Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[12][14]
-
Ligand: While some Heck reactions can be performed ligandless, the use of a phosphine ligand like triphenylphosphine (PPh₃) can improve catalyst stability and reactivity.
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are often required.
Experimental Workflow: Heck Reaction
Caption: Generalized workflow for the Heck reaction.
Protocol 4: Heck Reaction with Styrene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (2 mol %), and triethylamine (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Seal the tube and heat the reaction mixture to 120°C for 12-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., Styrene, 1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2 mol %) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 12-24 hours |
Conclusion
This compound stands as a highly valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust toolkit for the derivatization of the pyridine core at the C5 position. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for the successful implementation of these powerful synthetic transformations.
References
Sources
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- 15. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of the amino group in 5-Bromo-3-methoxy-6-methylpyridin-2-amine
An Application Guide to the Strategic Derivatization of the 2-Amino Group in 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of the primary amino group of this compound. This versatile pyridine building block is a valuable scaffold in modern synthetic chemistry, and modification of its 2-amino moiety is a critical step in structure-activity relationship (SAR) studies, library synthesis, and the development of novel molecular entities.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and adaptable. We will explore three fundamental and powerful derivatization strategies: Acylation , Sulfonylation , and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) .
Introduction: The Strategic Value of the 2-Aminopyridine Moiety
The 2-aminopyridine structure is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals. The exocyclic amino group of this compound serves as a potent nucleophile and a key handle for molecular elaboration. Derivatizing this group allows for:
-
Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and hydrogen bonding capacity.
-
SAR Exploration: Introducing diverse substituents to probe interactions with biological targets.
-
Bioisosteric Replacement: Substituting the amine or its derivatives (e.g., amides) with other functional groups (e.g., sulfonamides) to fine-tune electronic and conformational properties.
-
Creation of Linkers: Installing functional groups that enable further conjugation to other molecules.
The presence of the bromine atom at the 5-position offers an orthogonal site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), making this a bifunctional scaffold for complex molecule synthesis.[1][2]
Derivatization Strategy I: N-Acylation to Form Amides
N-acylation is one of the most fundamental and reliable methods for derivatizing a primary amine. The reaction involves the formation of a stable amide bond by treating the amine with an acylating agent, typically an acyl chloride or an anhydride, in the presence of a non-nucleophilic base.
Underlying Principle & Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the acylating agent. A base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Choice of Base:
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are sterically hindered, non-nucleophilic bases that efficiently scavenge acid without competing in the acylation reaction.
-
Pyridine: Can act as both a base and a nucleophilic catalyst, activating the acylating agent through the formation of a highly reactive acylpyridinium intermediate. It is often used as the solvent.
Detailed Experimental Protocol: Acylation with Acetyl Chloride
This protocol details the formation of N-(5-bromo-3-methoxy-6-methylpyridin-2-yl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide.[2]
Workflow Visualization: N-Acylation
Caption: Workflow for the N-acylation of 2-aminopyridine.
Derivatization Strategy II: N-Sulfonylation to Form Sulfonamides
The synthesis of sulfonamides from amines provides a valuable bioisosteric alternative to amides, offering different hydrogen bonding capabilities and metabolic stability. The reaction is analogous to acylation, using a sulfonyl chloride as the electrophile.
Underlying Principle & Mechanistic Insight
Similar to acylation, the reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base is essential to neutralize the generated HCl. Pyridine is a particularly effective base and solvent for this transformation as it also serves to catalyze the reaction. Ruthenium-catalyzed methods exist for C-H sulfonylation of the pyridine ring, but direct N-sulfonylation is the most straightforward approach for derivatizing the amino group.[3][4][5]
Detailed Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol details the formation of N-(5-bromo-3-methoxy-6-methylpyridin-2-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into ice-water and acidify to pH ~2 with 1 M HCl. This step protonates any remaining pyridine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Workflow Visualization: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 2-aminopyridine.
Derivatization Strategy III: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] While often used to couple an aryl halide with an amine, the protocol is highly effective for coupling our 2-aminopyridine substrate with a variety of aryl or heteroaryl halides, greatly expanding the accessible chemical space.
Underlying Principle & Mechanistic Insight
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 2-aminopyridine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the N-aryl product and regenerating the Pd(0) catalyst.
Key Considerations:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand (e.g., Xantphos, BINAP) is crucial. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[7][8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.[7][9]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (N₂ or Ar).
Detailed Experimental Protocol: N-Arylation with Bromobenzene
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Reaction Setup (in a glovebox): To a dry Schlenk tube or reaction vial, add the palladium precursor, Xantphos ligand, and sodium tert-butoxide.
-
Reagent Addition: Add this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Solvent Addition: Add the degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring in an oil bath at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-aryl-2-aminopyridine derivative.[7][10]
Workflow Visualization: Buchwald-Hartwig N-Arylation
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Characterization of Derivatized Products
Confirming the identity and purity of the synthesized derivatives is a critical final step. A combination of spectroscopic methods should be employed.[11][12]
| Technique | Expected Observations upon Derivatization |
| ¹H NMR | Disappearance of the broad singlet corresponding to the -NH₂ protons. Appearance of a new, sharp singlet (amide N-H) or doublet (sulfonamide N-H) further downfield. Appearance of new signals corresponding to the added acyl, sulfonyl, or aryl group. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (~165-175 ppm) for amides. Shifts in the chemical environment of the pyridine ring carbons, particularly C2. |
| FTIR | Disappearance of the characteristic N-H stretching doublet of a primary amine (~3300-3500 cm⁻¹). Appearance of a strong C=O stretch for amides (~1650-1690 cm⁻¹) or S=O stretches for sulfonamides (~1350 and 1160 cm⁻¹). Appearance of a single N-H stretch for secondary amides/sulfonamides (~3200-3400 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak ([M+H]⁺) will correspond to the calculated mass of the new derivative, confirming the successful addition of the new moiety. |
| HPLC | Used to assess the purity of the final compound. A single sharp peak is indicative of a pure substance.[13] |
References
-
Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(21), 6000–6003. [Link]
-
Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C−H Sulfonylation of N‐Aryl-2- aminopyridines with Aromatic. ACS Publications. [Link]
-
Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters. [Link]
-
Wei, W., et al. (2018). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]
-
Pereshivko, O. P., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2020). National Institutes of Health (NIH). [Link]
-
Cai, Q., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]
-
Das, S., et al. (2017). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cai, Q., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Analytical Methods for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Introduction: Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The targeted functionalization of substituted pyridines, such as 5-Bromo-3-methoxy-6-methylpyridin-2-amine, is a critical task in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established and effective protocols for the chemical modification of this versatile building block, with a focus on practical application and mechanistic understanding for researchers in the pharmaceutical and allied sciences.
The subject of our focus, this compound, presents a unique canvas for synthetic elaboration. The bromine atom at the C5 position serves as a versatile handle for a variety of cross-coupling reactions. The electron-donating amino and methoxy groups, along with the methyl group, influence the reactivity of the pyridine ring, a factor that must be carefully considered in reaction design. The primary amino group also introduces the potential for catalyst inhibition in certain transformations and presents a challenge for metallation reactions due to its acidic proton. This guide will address these nuances and provide detailed protocols for successful functionalization.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are the primary avenue for introducing diverse substituents at the C5 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures. The reaction of this compound with various boronic acids or esters allows for the introduction of a wide array of aryl, heteroaryl, and alkenyl groups.
The success of the Suzuki-Miyaura coupling on this electron-rich and potentially coordinating substrate hinges on the judicious selection of the catalyst system. The 2-amino group can chelate with the palladium center, potentially inhibiting the catalytic cycle.[1] Therefore, the use of bulky, electron-rich phosphine ligands is often crucial to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst deactivation.[2] The choice of base and solvent system is also critical for efficient transmetallation.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/H₂O). Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable choice. For challenging couplings, a combination of a Pd(II) precursor and a bulky, electron-rich ligand is often superior. |
| Ligand | SPhos, XPhos, RuPhos | These Buchwald ligands are effective for sterically hindered and electron-rich substrates, promoting efficient oxidative addition and reductive elimination.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Carbonates are generally effective, with Cs₂CO₃ often being more potent. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines.[3] This reaction is particularly useful for introducing primary or secondary amines at the C5 position of our substrate.
Similar to the Suzuki coupling, the 2-amino group can interfere with the catalytic cycle. The use of sterically hindered and electron-rich phosphine ligands is paramount to facilitate the C-N bond-forming reductive elimination. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv).
-
Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable ligand (e.g., RuPhos, BrettPhos, 2-6 mol%).
-
Solvent and Atmosphere: Add a dry, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and purge with an inert gas.
-
Reaction Conditions: Heat the mixture to 80-120 °C. Monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors for Buchwald-Hartwig amination. |
| Ligand | RuPhos, BrettPhos | These bulky, electron-rich phosphine ligands are known to be effective for the amination of challenging heteroaryl halides.[4] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is crucial for the deprotonation of the amine and subsequent steps in the catalytic cycle. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required for this reaction. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyridines.[5] These products are valuable intermediates for further transformations or as final products in various applications.
The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetallation with the palladium(II) complex. The presence of the 2-amino group can be problematic, but successful couplings have been reported on similar substrates.[6]
-
Reagent Mixture: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as DMF or a mixture of toluene and a tertiary amine (e.g., triethylamine, diisopropylethylamine).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Degas the reaction mixture and maintain it under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most commonly used co-catalyst. |
| Base | Triethylamine, Diisopropylethylamine | The amine base acts as both a solvent and a scavenger for the hydrogen bromide formed during the reaction. |
| Solvent | DMF, Toluene/Amine | The choice of solvent can influence the reaction rate and solubility of the reagents. |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalize the pyridine ring, typically at positions ortho or para to the ring nitrogen. In the case of this compound, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. However, the electron-donating substituents may decrease its reactivity towards SNAr. The reaction is most likely to occur at the C2 or C6 positions if a suitable leaving group is present. As our substrate has an amino group at C2 and a methyl at C6, direct SNAr at these positions is not feasible. SNAr at the C5-bromo position is generally disfavored due to the lack of activation from the ring nitrogen at the meta position.[7] Therefore, for this specific substrate, palladium-catalyzed cross-coupling reactions are the more viable strategy for functionalization at the C5 position.
Part 3: Metallation-Based Functionalization
The direct metallation of the pyridine ring followed by quenching with an electrophile is a powerful method for introducing a variety of functional groups. However, for this compound, the presence of the acidic N-H proton of the amino group presents a significant challenge.
Lithiation and Grignard Reactions: The Challenge of Acidic Protons
Both organolithium reagents and Grignard reagents are strong bases and will preferentially deprotonate the amino group rather than undergo halogen-metal exchange at the C5-bromo position.[3] This quenching of the reagent will prevent the desired functionalization.
To successfully employ metallation-based strategies, the amino group must be protected with a group that is stable to the metallating agent and can be easily removed later. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a silyl group.[8]
Protecting Group Strategy for Lithiation
Caption: Workflow for lithiation involving a protecting group strategy.
-
N-Protection (Boc group): Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitored by TLC). Work-up and purify the N-Boc protected product.
-
Lithiation: Dissolve the N-Boc protected starting material in dry THF or diethyl ether and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes to allow for halogen-metal exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, alkyl halide) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Purification: Purify the final product by column chromatography.
Conclusion: A Versatile Toolkit for Pyridine Functionalization
The functionalization of this compound offers a gateway to a vast chemical space for the development of novel therapeutic agents. This guide has detailed robust and reproducible protocols for the most pertinent transformations, with a focus on palladium-catalyzed cross-coupling reactions as the primary strategy for C5 substitution. For metallation-based approaches, the necessity of a protecting group strategy for the 2-amino group has been highlighted. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively leverage this versatile building block to synthesize a diverse library of compounds for biological evaluation. Each protocol provided herein should be considered a starting point, and optimization of reaction parameters may be necessary for specific substrates and coupling partners.
References
- A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/B876543]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/product/A123456]
- A Comparative Analysis of Protecting Groups for Aminopyridines. Benchchem. [URL: https://www.benchchem.com/product/P987654]
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/product/S543210]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [URL: https://www.scirp.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/protecting-group-strategies-for-complex-molecule-synthesis-in-medicinal-chemistry.pdf]
- Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [URL: https://www.researchgate.net/publication/236006549_Selective_monolithiation_of_25-dibromopyridine_with_butyllithium]
- Nucleophilic substitution of pyridine. YouTube. [URL: https://www.youtube.
- Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
- C-H Functionalization of Pyridines. ResearchGate. [URL: https://www.researchgate.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [URL: https://www.researchgate.net/publication/234026618_Sterically_hindered_Suzuki-Miyaura_cross-coupling_Ligand_and_base_effect]
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318465063_Coupling_scope_of_palladium-catalyzed_2-amino-3-bromopyridines_with_various_terminal_alkynes_a]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [URL: https://chemistry.stackexchange.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36829265/]
- Grignard reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reaction]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3100345/]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/14/grignard-reagents-for-addition-to-aldehydes-and-ketones/]
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- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [URL: https://sci-hub.se/10.1002/ejoc.202100563]
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [URL: https://www.youtube.
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Application Notes and Protocols for 5-Bromo-3-methoxy-6-methylpyridin-2-amine in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can potently and selectively interact with biological targets. Within this class, functionalized aminopyridines are particularly valuable. The amino group often serves as a critical hydrogen bond donor, frequently anchoring the molecule to the hinge region of the ATP-binding site in protein kinases.[1]
The compound 5-Bromo-3-methoxy-6-methylpyridin-2-amine represents a highly versatile building block for the synthesis of novel therapeutics. Its strategic functionalization offers a multi-pronged approach for chemical elaboration:
-
The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of a wide array of aryl and heteroaryl substituents, allowing for extensive exploration of the chemical space to optimize target engagement and pharmacokinetic properties.[3][4]
-
The 2-amino group , as mentioned, is a key pharmacophoric feature for kinase inhibition, providing a crucial interaction point within the enzyme's active site.
-
The 3-methoxy and 6-methyl groups offer opportunities for fine-tuning the molecule's steric and electronic properties. These substituents can influence the compound's conformation, solubility, and metabolic stability, and can engage in additional hydrophobic or van der Waals interactions with the target protein.
This document provides a detailed guide to the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of potential kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.
Core Application: Synthesis of Biaryl Pyridine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C-C bonds. In the context of this compound, it allows for the coupling of this pyridine core with various aryl or heteroaryl boronic acids or esters. This transformation is fundamental to creating libraries of diverse compounds for screening against biological targets.
Rationale for Methodological Choices
The selection of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, reliable catalyst for this type of transformation.[3][5] It is effective for a broad range of substrates. For more challenging couplings, or where milder conditions are required, more advanced catalyst systems involving specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands might be employed.[3][6]
-
Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[2][3] K₃PO₄ is often a good choice for heteroaryl couplings, as it is generally effective and minimizes side reactions.[5]
-
Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water is a common and effective system that facilitates the dissolution of both the organic and inorganic reagents.[3][5] It is crucial to degas the solvent mixture to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-3-methoxy-6-methylpyridin-2-amine
This protocol is adapted from established procedures for structurally similar brominated aminopyridines.[3][5][7]
Objective: To synthesize a 5-aryl-3-methoxy-6-methylpyridin-2-amine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic Acid | 1.2 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | Palladium catalyst |
| Potassium Phosphate (K₃PO₄) | 2.5 | Base |
| 1,4-Dioxane (anhydrous) | - | Solvent |
| Water (degassed) | - | Co-solvent |
| Ethyl Acetate | - | Extraction solvent |
| Brine | - | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying agent |
| Silica Gel | - | Stationary phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
-
Reaction:
-
Place the flask in a pre-heated oil bath and stir the reaction mixture vigorously at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[7]
-
-
Work-up:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.[7]
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 5-aryl-3-methoxy-6-methylpyridin-2-amine product.
-
Potential Therapeutic Applications: Targeting Protein Kinases
Derivatives of structurally related aminopyridines have shown significant activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[8] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[9] Inhibitors derived from aminopyridine scaffolds have been developed as potent PLK4 inhibitors.[8]
-
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that controls the production of pro-inflammatory cytokines.[1] Consequently, inhibitors of p38 are of great interest for the treatment of inflammatory diseases. Pyridinylimidazole-based compounds, which can be synthesized from brominated aminopyridines, are a prominent class of p38 MAP kinase inhibitors.[1]
Given these precedents, derivatives of this compound are promising candidates for development as inhibitors of these and other clinically relevant kinases. The methoxy and methyl groups on the pyridine ring can be exploited to achieve enhanced potency and selectivity.
Illustrative Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway, a potential target for aminopyridine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel, biologically active molecules. Its utility is particularly evident in the construction of potential kinase inhibitors through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this document offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of derivatives from this promising chemical scaffold.
References
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- CAS No. 5900-13-0 5-Bromo-3-methoxypyrazin-2-amine. Arborpharmchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]
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Application Notes & Protocols: Leveraging 5-Bromo-3-methoxy-6-methylpyridin-2-amine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] This guide provides a detailed examination of 5-Bromo-3-methoxy-6-methylpyridin-2-amine as an exemplary fragment. We will dissect its molecular characteristics, outline comprehensive protocols for its application in a typical FBDD campaign—from initial screening to structural characterization—and explore rational strategies for its evolution into a potent, drug-like lead. The methodologies described herein are grounded in established biophysical techniques and structure-guided design principles, offering researchers a practical framework for leveraging similar fragments against challenging biological targets.
The FBDD Paradigm: An Introduction
The core principle of FBDD is to identify low molecular weight fragments (typically < 300 Da) that bind with weak affinity (μM to mM range) to a biological target.[4][5] While HTS seeks rare, high-affinity "needles" in a vast chemical "haystack," FBDD embraces these weak interactions. The rationale is twofold: first, smaller molecules can form more efficient, high-quality interactions per atom (a concept measured by Ligand Efficiency), providing a more optimal starting point for chemical optimization.[6] Second, because the universe of possible fragments is vastly smaller than that of drug-like molecules, a well-designed fragment library can offer more comprehensive coverage of relevant chemical space.[3][7]
The journey from a fragment hit to a clinical candidate is a systematic process of structure-guided growth.[8] Sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are essential for detecting these weak binding events and, crucially, for providing the high-resolution structural information that guides the optimization process.[9][10]
Figure 2: Chemical structure of the exemplar fragment.
2.1. Physicochemical Properties and "Rule of Three" Analysis
The "Rule of Three" (Ro3) provides a useful filter for designing fragment libraries, prioritizing compounds with favorable properties for binding and subsequent optimization. [11][12][13]
| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 217.07 Da | < 300 Da | Yes |
| cLogP | 1.85 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (amine -NH2) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (pyridine N, amine N, methoxy O) | ≤ 3 | Yes |
| Rotatable Bonds | 1 (methoxy C-O) | ≤ 3 | Yes |
Calculated properties are estimates and should be experimentally verified.
2.2. Structural Rationale for Application
This fragment is particularly well-suited for FBDD for several key reasons:
-
Aminopyridine Scaffold: This is a privileged structure in medicinal chemistry, known to form robust hydrogen bonding interactions with protein backbones and side chains. The primary amine is an excellent H-bond donor, while the pyridine nitrogen acts as an acceptor. [14]* Defined Substitution Pattern: The methoxy and methyl groups provide steric and electronic definition, restricting conformations and potentially occupying specific small pockets on a protein surface.
-
Bromine Atom as a Vector: The bromine atom is a critical feature. While it can participate in halogen bonding, its primary utility in FBDD is as a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a clear and reliable "growth vector" for fragment elaboration. [15][16]* 3D Shape: The fragment possesses a degree of three-dimensionality, which is increasingly recognized as a desirable trait for disrupting protein-protein interactions. [12]
Experimental Application: Protocols for an FBDD Campaign
What follows are detailed, self-validating protocols for screening and characterizing our exemplar fragment against a hypothetical protein target.
3.1. Protocol 1: Fragment Preparation and Quality Control
Causality: The reliability of any screening campaign is contingent on the quality of the library. Aggregated or impure fragments are a primary source of false positives. Solubility is critical, as fragments must be screened at high concentrations to detect weak binding. [17] Methodology:
-
Source Fragment: Procure this compound from a reliable chemical vendor.
-
Purity Assessment:
-
Confirm identity and purity (>95%) using LC-MS and ¹H NMR.
-
Self-Validation: An impure sample will yield ambiguous screening results and hinder the interpretation of structural data.
-
-
Solubility Determination:
-
Prepare a 100 mM stock solution in 100% DMSO.
-
Perform serial dilutions in the chosen aqueous screening buffer (e.g., PBS, pH 7.4).
-
Assess solubility using nephelometry or visual inspection at various concentrations (e.g., 2 mM, 1 mM, 500 µM). The maximum screening concentration should be well below the solubility limit to avoid aggregation.
-
Self-Validation: If precipitation is observed, the fragment concentration must be lowered. Screening above the solubility limit is invalid.
-
-
Plating: Prepare a master fragment plate in 100% DMSO for use in screening assays.
3.2. Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, rapid binding kinetics typical of fragments. [18][19][20]It provides real-time binding data and can yield affinity (KD) and kinetic (kon, koff) information. [21]
Sources
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- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
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- 15. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
Application Note & Experimental Protocol: Selective N-Alkylation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Abstract: This document provides a comprehensive, field-proven protocol for the selective N-monoalkylation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine. N-alkylated 2-aminopyridines are privileged scaffolds in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices to empower researchers to adapt and troubleshoot the synthesis effectively. The protocol emphasizes strategies for achieving high selectivity for mono-alkylation, a common challenge in the derivatization of primary amines, and includes detailed procedures for reaction monitoring, purification, and characterization.[1][3]
Principles and Mechanistic Considerations
The N-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The success of this synthesis hinges on managing the nucleophilicity of the starting material and the reactivity of the electrophilic alkylating agent.
Regioselectivity: Exocyclic vs. Endocyclic Nitrogen
The 2-aminopyridine scaffold presents two potential nitrogen nucleophiles: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. For direct alkylation with agents like alkyl halides, the reaction overwhelmingly occurs on the more nucleophilic exocyclic amino group.[4] This selectivity is driven by the electronic nature of the pyridine ring, where the endocyclic nitrogen's lone pair is part of the aromatic system, rendering it less available for alkylation compared to the exocyclic amine.
The Challenge of Over-Alkylation
A primary challenge in the N-alkylation of primary amines is the potential for di-alkylation. The resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and reducing the yield of the desired mono-alkylated product.[5] This protocol employs several strategies to mitigate this issue:
-
Strong Base Deprotonation: A strong, non-nucleophilic base like Sodium Hydride (NaH) is used to irreversibly deprotonate the primary amine. This forms a highly reactive sodium amide intermediate, which rapidly reacts with the alkylating agent.
-
Stoichiometric Control: Using a slight excess of the amine relative to the alkylating agent ensures the electrophile is consumed before significant di-alkylation can occur.
-
Temperature Control: Maintaining a low temperature during the addition of the alkylating agent moderates the reaction rate, favoring the more kinetically controlled mono-alkylation pathway.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Deprotonation: The hydride ion (H⁻) from NaH abstracts a proton from the primary amine, generating a nucleophilic sodium amide salt and hydrogen gas.
-
Nucleophilic Attack: The resulting amide anion attacks the electrophilic carbon of the alkylating agent (R-X), displacing the leaving group (X) to form the N-alkylated product.
Caption: General mechanism for base-mediated N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound on a 5 mmol scale. Reagent quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (Scale: 5 mmol) | Moles (mmol) | Equivalents |
| This compound | 233.08 | 1.17 g | 5.0 | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 220 mg | 5.5 | 1.1 |
| Alkylating Agent (R-X), e.g., Iodomethane | 141.94 | 710 mg | 5.0 | 1.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | - |
| Saturated Aqueous NH₄Cl Solution | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - |
| Brine (Saturated Aqueous NaCl Solution) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation reaction.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and rubber septa. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.17 g, 5.0 mmol) followed by anhydrous DMF (25 mL). Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion, 220 mg, 5.5 mmol) in small portions over 5-10 minutes.
-
Expert Insight: Adding NaH portion-wise helps control the evolution of hydrogen gas. The mixture may become cloudy or form a slurry. Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (5.0 mmol, 1.0 eq.) dropwise via syringe over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf value than the starting amine.
-
Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl, ~20 mL) to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 40% ethyl acetate in hexanes) to isolate the pure N-alkylated product.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the newly added alkyl group and the shift of the N-H proton signal.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the primary amine N-H stretches (~3400-3300 cm⁻¹) and the appearance of a single secondary amine N-H stretch (~3350-3300 cm⁻¹).
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues.
References
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [Link]
-
Göker, H., & Doğan, I. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Çetinkaya, B., Özdemir, İ., & Dixneuf, P. H. (2002). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Catalysis Communications, 3(5), 183-186. [Link]
-
Kelly, T. R., & Kim, M. H. (1994). A mild, catalyst-free synthesis of 2-aminopyridines. The Journal of Organic Chemistry, 59(1), 176-177. [Link]
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
- Google Patents. (2008).
- Katritzky, A. R., & Lunt, E. (1970). The N-Alkylation of Aminopyridines. Tetrahedron, 26(18), 4291-4303.
-
Reddy, C. V., & Grigg, R. (2001). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 3(6), 811–813. [Link]
-
Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
5-Bromo-3-methoxy-6-methylpyridin-2-amine as a precursor for PLK4 inhibitors
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: 5-Bromo-3-methoxy-6-methylpyridin-2-amine: A Versatile Scaffold for the Development of Novel PLK4 Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process frequently dysregulated in cancer, making it a high-priority oncology target. The development of potent and selective PLK4 inhibitors is a key focus in modern drug discovery. This document provides a detailed guide on the potential application of this compound as a core scaffold for synthesizing novel PLK4 inhibitors. While not a widely documented precursor for current clinical candidates, its structural features—a kinase hinge-binding 2-aminopyridine motif and a reactive 5-bromo handle—make it an ideal starting point for library synthesis via cross-coupling reactions. We present a scientifically plausible, hypothetical synthetic route and a detailed protocol for the biological evaluation of resulting compounds, grounding our recommendations in established principles of medicinal chemistry and cancer biology.
Introduction: The Rationale for Targeting PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays an indispensable role in the biogenesis of centrioles. Centrioles are core components of the centrosome, which functions as the primary microtubule-organizing center in animal cells, ensuring proper chromosome segregation during mitosis.
PLK4 expression and activity are tightly regulated in normal cells. However, many cancer cells exhibit PLK4 overexpression, leading to centrosome amplification and subsequent chromosomal instability—a hallmark of cancer that can drive aneuploidy and tumor evolution. Paradoxically, cancer cells are also highly dependent on this dysregulated pathway, creating a therapeutic window. Inhibition of PLK4 in these cells prevents centriole duplication, leading to mitotic arrest and, ultimately, apoptotic cell death. This selective vulnerability has positioned PLK4 as a compelling target for anticancer drug development.
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of PLK4 in the centriole duplication cycle and the consequence of its inhibition.
Caption: Workflow for the Suzuki coupling synthesis of a hypothetical PLK4 inhibitor.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-methoxy-6-methyl-5-(1H-pyrazol-4-yl)pyridin-2-amine (PLK4i-Hypo-01 ).
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (e.g., 217 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 233 mg, 1.2 mmol), and Pd(dppf)Cl₂ (e.g., 41 mg, 0.05 mmol).
-
Rationale: Using a slight excess of the boronic ester ensures the complete consumption of the starting bromide. The palladium catalyst is essential for facilitating the C-C bond formation.
-
-
Solvent and Base Addition: Add 1,4-dioxane (e.g., 8 mL) and a 2M aqueous solution of Na₂CO₃ (e.g., 2 mL).
-
Rationale: A mixed solvent system (dioxane/water) is standard for Suzuki couplings, as it dissolves both the organic reactants and the inorganic base. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and hinder the reaction.
-
-
Reaction: Heat the reaction mixture to 95 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Rationale: This extraction process removes the inorganic base, catalyst residues, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biological Evaluation
Once synthesized, the compound's ability to inhibit PLK4 must be quantified. The ADP-Glo™ Kinase Assay is a robust method for this purpose.
Principle: The assay measures the amount of ADP produced during the kinase reaction. As PLK4 consumes ATP to phosphorylate a substrate, it generates ADP. The amount of ADP is proportional to the kinase activity. The ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. An inhibitor will reduce the amount of ADP produced, resulting in a lower signal.
Materials:
-
Recombinant human PLK4 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
PLK4 Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
PLK4i-Hypo-01 (test compound)
-
CFI-400945 (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of PLK4i-Hypo-01 and the positive control in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 25 nL of the compound dilutions (or DMSO for controls) to the appropriate wells.
-
Rationale (Controls): The "0% inhibition" control receives only DMSO, representing maximum kinase activity. The "100% inhibition" control receives a high concentration of the positive control inhibitor.
-
-
Kinase Reaction: Add 2.5 µL of ATP solution to all wells to initiate the reaction. Final concentrations might be 5-10 ng/µL PLK4, 0.2 µg/µL substrate, and 25 µM ATP.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the biological assay should be tabulated for clear comparison.
| Compound | PLK4 IC₅₀ (nM) | Selectivity Screen (Kinase X IC₅₀, nM) |
| PLK4i-Hypo-01 | 55 | > 10,000 |
| CFI-400945 (Control) | 2.5 | > 10,000 |
This is hypothetical data for illustrative purposes.
An IC₅₀ value in the nanomolar range suggests a potent compound. The selectivity screen is crucial to ensure the compound does not inhibit other kinases, which could lead to off-target toxicity. A high IC₅₀ value against a counter-screen kinase (e.g., >10,000 nM) indicates good selectivity.
Conclusion
The 2-aminopyridine scaffold, exemplified by this compound, represents a fertile starting point for the discovery of novel PLK4 inhibitors. The synthetic tractability offered by the bromide handle allows for rapid library generation using established cross-coupling chemistry. When coupled with robust in vitro screening protocols, this strategy provides a powerful platform for medicinal chemists to develop next-generation therapeutics targeting the PLK4 pathway in cancer.
References
-
Title: The role of PLK4 in cancer development and progression: a potential therapeutic target. Source: Journal of Experimental & Clinical Cancer Research. URL: [Link]
-
Title: Discovery of a First-in-Class, Potent, and Orally Bioavailable PLK4 Inhibitor (CFI-400945). Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Centrinone, a selective PLK4 inhibitor, causes de novo centriole biogenesis to fail in human cells. Source: eLife. URL: [Link]
-
Title: PLK4: a master regulator of centriole duplication and a potential therapeutic target in cancer. Source: Cellular and Molecular Life Sciences. URL: [Link]
-
Title: Structure of the human Plk4-binding domain of Cep152 and its basis for recruitment to the C-terminus of Plk4. Source: Open Biology. URL: [Link]
-
Title: The First-in-Class PLK4 Inhibitor CFI-400945 Induces Durable Responses in a Resistant Patient-Derived Xenograft Model of Triple-Negative Breast Cancer. Source: Cancer Research. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-3-methoxy-6-methylpyridin-2-amine
As Senior Application Scientists, we understand that the synthesis of complex heteroaromatic compounds is both an art and a science. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet its application to highly functionalized substrates like 5-Bromo-3-methoxy-6-methylpyridin-2-amine presents unique challenges.[1] This molecule, with its electron-rich pyridine ring and a potentially coordinating primary amine, requires careful consideration of reaction parameters to achieve high yields and purity.
This guide is structured to provide direct, actionable advice, moving from common problems to fundamental questions and detailed protocols. We aim to explain not just what to do, but why certain choices are critical for success.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.
Q1: My reaction shows low or no conversion to the desired product. What are the first things to check?
A1: This is the most common issue and usually points to a problem in one of three areas: catalyst activity, reaction setup, or reagent quality.
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere are the most frequent causes of catalyst death.[2] You should see a color change in the reaction mixture; a black precipitate (palladium black) early on can indicate catalyst decomposition.
-
Reagent Quality:
-
Boronic Acid: Check the purity of your boronic acid or ester. Protodeboronation (replacement of the B(OH)₂ group with a proton) can be a significant side reaction, especially with heteroaryl boronic acids.[3]
-
Base: Ensure your base is finely powdered and dry, especially inorganic bases like K₃PO₄ or K₂CO₃. Clumps can lead to poor solubility and inconsistent results.[4]
-
-
Substrate-Specific Issues: Your substrate is an electron-rich heteroaromatic bromide. The oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is often the rate-limiting step for such compounds.[4] Your initial conditions may simply not be vigorous enough. Consider switching to a more active catalyst system (see FAQ Q1).
Q2: I'm observing significant side products, particularly homocoupling of my boronic acid (Glaser coupling). How can I minimize this?
A2: Boronic acid homocoupling is typically an oxygen-mediated process that competes with the desired catalytic cycle.
-
Improve Inert Atmosphere: This is paramount. Use a robust degassing technique for your solvents, such as freeze-pump-thaw cycles or extensive sparging with argon or nitrogen for at least 30 minutes.[3][5] Ensure all reagent additions are performed under a positive pressure of inert gas.
-
Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor side reactions.
-
Lower Reaction Temperature: If conversion is still acceptable at a lower temperature, reducing the heat can sometimes disfavor the homocoupling pathway.
Q3: My yield is inconsistent between batches, even when I follow the same procedure. What could be the cause?
A3: Reproducibility issues often stem from subtle variations in reaction setup.
-
Water Content: The amount of water in solvent systems like Dioxane/H₂O or Toluene/H₂O can be critical. For anhydrous couplings using bases like K₃PO₄, a small, controlled amount of water (a few equivalents) can actually be beneficial.[4] However, inconsistent water content from "wet" solvents or non-anhydrous bases can lead to variable results.
-
Stirring Rate: For heterogeneous mixtures involving inorganic bases, the stirring rate must be vigorous enough to ensure good mixing and prevent reagents from settling.
-
Purity of Starting Materials: Inconsistent purity of the bromopyridine or boronic acid from different suppliers or batches can significantly impact the outcome. Always verify purity by NMR or LC-MS before starting.
Q4: I suspect the 2-amino group on my pyridine is interfering with the catalyst. What are my options?
A4: This is a valid concern. Primary amines can coordinate to the palladium center, acting as a ligand and potentially inhibiting catalysis.[6][7]
-
Proceed Without Protection (Recommended First): Many Suzuki couplings on amino-pyridines work well without protection.[6] A systematic study has shown that a wide range of amino-substituted heteroaromatics are suitable substrates under standard conditions.[6] The key is to use a robust catalyst system where the desired ligand outcompetes the amine for coordination.
-
Switch Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often very effective in these cases. Their steric bulk can disfavor the binding of the substrate's amino group to the palladium center.[8]
-
Protecting Group Strategy: If all else fails, you can protect the amine. A simple and effective method is to convert it to an acetamide by reacting it with acetic anhydride.[1][9] This amide is much less coordinating. The protecting group can then be removed under acidic or basic conditions post-coupling. However, this adds two steps to your synthesis, so it should be considered a last resort.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this electron-rich aminopyridine?
A1: There is no single "best" catalyst, but for challenging substrates like this, a systematic approach is recommended.
-
Starting Point (Good): A combination of a palladium(II) precatalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd(PPh₃)₄ is a common and effective starting point for many Suzuki reactions.[6][10][11]
-
Improved Performance (Better): For electron-rich aryl bromides, where oxidative addition can be slow, using a catalyst system with more electron-donating and sterically hindered phosphine ligands is often superior.[4][8] A combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos can dramatically improve yields and reaction times.[3] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
Q2: What is the role of the base, and how do I choose the right one?
A2: The base is not merely a spectator; it plays an indispensable role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step (transferring the organic group to palladium).[10][12]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often giving better results in difficult couplings, albeit at a higher cost.[5][10]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling electron-rich or sterically hindered partners. It is often used in anhydrous or near-anhydrous conditions.[10][11][13]
-
Choice: For your specific substrate, K₃PO₄ or Cs₂CO₃ would be excellent choices to screen, as they are known to perform well in challenging systems.
Q3: Why is degassing the solvent so important?
A3: The active catalyst in the Suzuki cycle is a Palladium(0) species. This species is readily oxidized by dissolved oxygen in your solvents to Palladium(II), which is catalytically inactive. This process, known as catalyst death, is a primary reason for failed or low-yielding reactions.[2] Degassing removes this dissolved oxygen, protecting the catalyst and allowing the reaction to proceed efficiently.
Q4: Can I run this reaction without protecting the primary amine?
A4: Yes, and it is generally preferable to try this first. While primary amines can coordinate to palladium, modern catalyst systems are often robust enough to overcome this inhibition.[6][7] A systematic study by Stanforth et al. demonstrated that a wide variety of amino-substituted aryl halides undergo successful Suzuki coupling without N-protection using standard conditions like Pd(PPh₃)₂Cl₂ and Na₂CO₃.[6] If you encounter issues, switching to a bulkier ligand is a better first step than resorting to a protection/deprotection sequence.
Data & Visualization
Table 1: Comparison of Recommended Suzuki Coupling Conditions
| Parameter | Condition A: Standard Screening | Condition B: For Challenging Substrates | Rationale |
| Pd Source | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | dba is a labile ligand, easily generating the active Pd(0) species. |
| Ligand | (none, included in precatalyst) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition for electron-rich bromides.[8] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₃PO₄ is often more effective for hindered or electron-rich substrates.[11][13] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or 2-MeTHF (anhydrous) | Anhydrous conditions with K₃PO₄ can be very effective. |
| Temperature | 90-100 °C | 90-110 °C | Higher temperatures may be needed to drive the reaction to completion. |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are expensive and should be handled with care.
Protocol 1: General Screening Conditions
This protocol serves as a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., for a 1 mmol reaction, use 4 mL of dioxane and 1 mL of water).[1][11]
-
Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Challenging Couplings
Use this protocol if Protocol 1 provides low yields or if you are coupling with a particularly challenging boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv.)
-
Anhydrous Toluene or 2-MeTHF (degassed)
-
Schlenk flask, magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos under inert gas (if possible, in a glovebox) and add them to the reaction flask under a positive flow of inert gas.
-
Add degassed anhydrous toluene via syringe (concentration typically 0.1 M).
-
Place the flask in a preheated oil bath at 105 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to Protocol 1. The reaction mixture may need to be filtered through a pad of Celite before extraction to remove inorganic salts.
References
- Time in Pasuruan, ID. Google Search.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications - Organic Letters. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. ACS Publications - Organometallics. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications - Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry - Chemical Society Reviews. [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications - Organometallics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Purification of 5-Bromo-3-methoxy-6-methylpyridin-2-amine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-methoxy-6-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Question 1: After column chromatography, my fractions are still showing multiple spots on Thin Layer Chromatography (TLC). What's going wrong?
Probable Causes & Solutions:
-
Co-eluting Impurities: The most common reason for this observation is the presence of impurities with similar polarity to your target compound.
-
Solution: The key is to enhance the separation by modifying your chromatography conditions. A systematic approach is recommended. First, try a shallower solvent gradient. If you are using a gradient of 10-50% ethyl acetate in hexanes, for example, try a 20-40% gradient run over a larger volume of solvent. If this fails to resolve the impurities, consider switching to a different solvent system. A combination of dichloromethane and methanol can sometimes provide different selectivity compared to ethyl acetate/hexanes. For particularly stubborn separations, consider a reverse-phase column chromatography approach.
-
-
Compound Degradation on Silica Gel: Aminopyridines can be sensitive to acidic silica gel, leading to streaking on the TLC plate and decomposition during purification.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your mobile phase (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica and minimize compound degradation. Alternatively, using neutral or basic alumina as the stationary phase can be a good option for acid-sensitive compounds.
-
-
Overloaded Column: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Solution: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel in the column. If you have a large amount of material to purify, it is better to perform multiple smaller purifications than one large, overloaded one.
-
Question 2: I'm observing significant peak tailing during the HPLC analysis of my compound. How can I obtain a symmetrical peak shape?
Probable Causes & Solutions:
-
Secondary Interactions with Silica: The basic nature of the pyridine nitrogen and the primary amine can lead to strong interactions with residual acidic silanol groups on the surface of the C18 column, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like formic acid or phosphoric acid protonates the silanol groups, reducing their interaction with your basic compound.[1][2] For mass spectrometry (MS) compatible methods, formic acid is preferred.[1][2]
-
Solution 2: Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites, preventing your analyte from interacting with them.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Question 3: My final compound has a brownish or yellowish tint, even after purification. What could be the cause and how can I remove the color?
Probable Causes & Solutions:
-
Oxidation: Aminopyridine derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities over time.
-
Solution: If the colored impurity is minor, a final recrystallization step can often yield a colorless product. If the discoloration is significant, you may need to re-purify the material by column chromatography, ensuring to use degassed solvents and potentially working under an inert atmosphere (e.g., nitrogen or argon). Storing the final compound under an inert atmosphere and in the dark can help prevent future discoloration.
-
-
Residual Palladium Catalyst: If your synthesis involved a palladium-catalyzed cross-coupling reaction, residual palladium can impart a dark color to your material.
-
Solution: The crude product can be treated with a scavenger resin designed to bind palladium. Alternatively, filtering a solution of your compound through a pad of Celite® or activated charcoal can sometimes remove residual catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound derivatives?
A good starting point for normal-phase column chromatography is to use a slurry of silica gel in a non-polar solvent like hexanes or petroleum ether. The polarity of the mobile phase can be gradually increased by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical starting gradient might be from 0% to 50% ethyl acetate in hexanes. The ideal solvent system should give your target compound an Rf value of around 0.2-0.3 on a TLC plate for optimal separation.
Q2: What are some common impurities I should be aware of during the synthesis of this compound?
Based on synthetic routes for similar compounds, potential impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers where the bromo, methoxy, or methyl groups are at different positions on the pyridine ring.
-
Dibrominated byproducts: Over-bromination can lead to the formation of species with two bromine atoms on the pyridine ring.[3]
-
Byproducts from side reactions: Depending on the specific synthetic route, other side products may be formed.
Q3: Can I use recrystallization to purify my this compound derivative?
Yes, recrystallization can be a very effective final purification step, especially for removing small amounts of impurities and obtaining a crystalline solid with high purity. The key is to find a suitable solvent or solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find the optimal conditions. For a related compound, 2-amino-5-bromopyridine, washing with hot petroleum ether was effective at removing the 2-amino-3,5-dibromopyridine impurity.[3]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives on a silica gel column.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (or dichloromethane/methanol)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system that provides good separation of your target compound from impurities (aim for an Rf of 0.2-0.3 for your product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reverse-Phase HPLC Method Development
This protocol outlines a starting point for developing an analytical or preparative HPLC method for this compound derivatives.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[1][2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.[1][2]
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to scout for the elution of your compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your compound has maximum absorbance (determine this by running a UV-Vis spectrum).
-
Injection Volume: 5-10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Method Optimization: Based on the initial scouting run, adjust the gradient to achieve optimal separation of your target compound from any impurities. For preparative HPLC, the method can be scaled up to a larger diameter column.
Data Summary
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |
| Normal-Phase Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Can add 0.5-1% triethylamine to prevent streaking of basic compounds. |
| Reverse-Phase HPLC | C18 | Water/Acetonitrile with acid modifier (formic or phosphoric acid)[1][2] | Acid modifier is crucial for good peak shape of basic pyridines. |
| Recrystallization | N/A | Alcohols (Ethanol, Isopropanol), Acetonitrile, or mixtures with water | Requires screening to find the optimal solvent system. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting guide for HPLC peak tailing in the analysis of aminopyridine derivatives.
References
-
SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-3-methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high yield and purity in your experiments.
Synthetic Overview: The Bromination Pathway
The most common and direct route to synthesizing this compound is through the electrophilic bromination of its precursor, 3-methoxy-6-methylpyridin-2-amine. The pyridine ring is highly activated by the presence of three electron-donating groups (amino, methoxy, and methyl), making the reaction facile but also prone to specific challenges, primarily concerning regioselectivity and over-bromination.
The reaction is typically performed using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at controlled low temperatures.
General Reaction Scheme
Caption: General synthesis of the target compound.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: A low or zero yield can stem from several factors, from reaction conditions to work-up procedures.
-
Incomplete Reaction: The most common cause is incomplete consumption of the starting material.
-
Causality: The reaction may be running too cold or for an insufficient duration. While low temperature is critical to prevent side reactions, it can also slow down the desired transformation.
-
Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC).[1] If the starting material spot persists after the recommended time, consider allowing the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.[2]
-
-
Loss During Work-up: The product can be lost during the isolation phase.
-
Causality: The product has moderate polarity. If the incorrect solvent is used for extraction or washing, the product may remain in the aqueous phase or be washed away. Quenching the reaction with a large volume of water is typically done to precipitate the product; however, solubility in the DMF/water mixture can lead to losses.
-
Solution: When quenching with water, use an ice bath to maximize precipitation.[1] Ensure the pH is neutral or slightly basic before filtration. If precipitation is poor, attempt to extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Question 2: I'm seeing multiple spots on my TLC plate, and my final product NMR is messy. Why is there a mixture of isomers?
Answer: This points to a lack of regioselectivity. While the C5 position is electronically favored, other isomers can form under suboptimal conditions.
-
Understanding Directing Effects: The -NH₂ group at C2 and the -CH₃ group at C6 are ortho, para-directing, strongly activating the C3 and C5 positions for electrophilic attack. The -OCH₃ group at C3 is also ortho, para-directing, activating C2, C4, and C6. The cumulative effect strongly favors bromination at C5, which is para to the powerful -NH₂ activating group.
-
Potential Cause - Reaction Temperature:
-
Causality: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, such as C3.
-
Solution: Strict temperature control is paramount.[1] The brominating agent (e.g., NBS solution) must be added dropwise to the cooled solution of the aminopyridine, ensuring the internal temperature does not rise significantly.[3] Maintaining the reaction at 0-5 °C during addition is critical.
-
-
Potential Cause - Brominating Agent:
-
Causality: Using highly reactive brominating agents like liquid bromine in harsh acidic conditions can lead to reduced selectivity.[4]
-
Solution: N-Bromosuccinimide (NBS) is the preferred reagent as it provides a slow, controlled release of the electrophilic bromine species, enhancing regioselectivity.[4][5]
-
Question 3: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I prevent this?
Answer: The formation of a di-brominated byproduct is a classic challenge when working with highly activated aromatic systems.
-
Causality: The mono-brominated product is still an electron-rich pyridine and is susceptible to a second electrophilic attack. This is especially likely if the reaction temperature is too high or if an excess of the brominating agent is used.[1][5]
-
Recommended Solutions:
-
Stoichiometry is Key: Use a precise 1.0 to 1.05 molar equivalent of NBS. Do not use a large excess.
-
Strict Temperature Control: As with regioselectivity, low temperatures suppress the rate of the second bromination, which has a higher activation energy than the first. Keep the reaction in an ice bath (0 °C) during the addition of NBS.[1]
-
Slow Addition: Add the NBS solution slowly and dropwise. This prevents localized areas of high NBS concentration, which can promote di-bromination.[2]
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. | 1. Monitor via TLC; allow to warm to RT if necessary.[1] 2. Optimize precipitation (ice bath) and extraction steps. |
| Low Purity (Isomers) | 1. High reaction temperature. 2. Incorrect brominating agent. | 1. Maintain 0-5 °C during NBS addition.[1] 2. Use NBS instead of Br₂ for better selectivity.[4] |
| Di-bromination | 1. Excess NBS. 2. High reaction temperature. | 1. Use 1.0-1.05 equivalents of NBS. 2. Maintain strict temperature control (0 °C).[5] |
| Difficult Purification | 1. Fine precipitate. 2. Co-eluting impurities. | 1. Allow precipitate to age in mother liquor; use a filter aid. 2. Use a gradient elution in column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is NBS in DMF the recommended system for this bromination? A1: N-Bromosuccinimide (NBS) is a solid, making it safer and easier to handle than corrosive liquid bromine.[6] It provides a milder reaction by generating the electrophilic bromine species in situ at a controlled rate. DMF is an excellent solvent for both the starting material and NBS, ensuring a homogenous reaction mixture.[1][2]
Q2: How can I effectively monitor the reaction? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting material is more polar than the mono-brominated product. The di-brominated byproduct, if present, will be the least polar. The reaction is complete when the starting material spot is no longer visible.[1]
Q3: What is the best procedure for product work-up and purification? A3: A typical work-up involves quenching the reaction by pouring it into a large volume of ice-water to precipitate the crude product.[2] The solid is then filtered and washed with water. For further purification, recrystallization from a solvent system like ethanol/water or isopropanol can be effective. If isomeric impurities or di-bromo byproducts are present, column chromatography on silica gel is recommended, using a gradient of ethyl acetate in hexanes.
Q4: My purified this compound seems to darken over time. Is it unstable? A4: Aminopyridines, like anilines, can be susceptible to air oxidation, which often results in a color change (e.g., from off-white to tan or brown). This does not necessarily indicate significant degradation, but proper storage is recommended. Store the product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.
Q5: I plan to use this compound in a Suzuki or Buchwald-Hartwig coupling reaction. Are there any special considerations? A5: Yes. This compound is an excellent substrate for cross-coupling reactions.
-
For Suzuki Coupling: The free amino group can sometimes interfere with the palladium catalyst.[7] While many modern catalyst systems are tolerant, protecting the amine as an amide (e.g., acetamide) before the coupling can sometimes lead to cleaner reactions and higher yields.[7][8]
-
For Buchwald-Hartwig Amination: This reaction is designed to couple amines with aryl halides, so you will be using your product as the aryl halide partner. The presence of the free amine on the pyridine ring can lead to self-coupling or other side reactions. Careful selection of the palladium catalyst, ligand, and base is crucial to favor the desired intermolecular coupling.[9][10] Consulting literature for coupling reactions on similar 2-aminopyridine systems is highly advised.[11][12]
Detailed Experimental Protocol
This protocol is a standard laboratory-scale procedure for the synthesis of this compound.
Materials:
-
3-methoxy-6-methylpyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
TLC apparatus
-
Büchner funnel and filter paper
Synthetic Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methoxy-6-methylpyridin-2-amine (1.0 eq) in anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF.
-
Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aminopyridine solution over 30-60 minutes. Crucial: Monitor the internal temperature to ensure it remains below 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1-2 hours. Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-8 hours until the starting material is consumed.[2]
-
Once complete, pour the reaction mixture into a beaker containing a large volume of ice-water. A precipitate should form.
-
Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water, then with a small amount of cold hexanes to aid drying.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Organic-Chemistry.org.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. J-STAGE.
- A General and Efficient 2-Amination of Pyridines and Quinolines.
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. J-STAGE.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Regioselective bromination of pyridine N-oxide derivatives under...
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. University of Michigan.
- ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Supporting Information for: A general method for the synthesis of 3-amino-6-methoxypyridines. The Royal Society of Chemistry.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Suzuki reaction. Wikipedia.
- Easy Access to 2-Aminopyridines. GalChimia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- ChemInform Abstract: 8-Bromination of 2,6,9-Trisubstituted Purines with Pyridinium Tribromide.
- US3864402A - Purification of secondary alkyl amines.
- Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ijssst.info [ijssst.info]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 3-methoxy-6-methylpyridin-2-amine
Welcome to the technical support center for the bromination of 3-methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we will dissect the reaction, anticipate common challenges, and provide robust troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction: The Nuances of Brominating a Polysubstituted Pyridine
The bromination of 3-methoxy-6-methylpyridin-2-amine is a nuanced transformation governed by the interplay of multiple directing groups on an already electron-deficient pyridine ring. The potent activating effects of the 2-amino and 3-methoxy groups, combined with the weaker activation of the 6-methyl group, create a highly reactive system prone to specific side reactions. Understanding the electronic and steric landscape of the substrate is paramount to achieving high yields of the desired product and minimizing the formation of impurities. This guide will provide both the theoretical framework and practical, field-tested advice to master this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 3-methoxy-6-methylpyridin-2-amine?
The major product is anticipated to be 5-bromo-3-methoxy-6-methylpyridin-2-amine . The regioselectivity is dictated by the powerful ortho- and para-directing effects of the 2-amino and 3-methoxy groups. The 5-position is para to the strongly activating 2-amino group and ortho to the 3-methoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack.
Q2: What are the most common side reactions to expect?
The most prevalent side reactions are:
-
Over-bromination: The high activation of the ring can lead to the formation of a dibrominated byproduct.
-
N-Bromination: The nucleophilic amino group can be brominated by electrophilic bromine sources.
-
Oxidation: Aminopyridines can be susceptible to oxidation, especially under harsh reaction conditions.
Q3: Which brominating agent is most suitable for this reaction?
N-Bromosuccinimide (NBS) is the recommended brominating agent for this substrate.[1][2] It is a reliable source of electrophilic bromine that is well-suited for activated aromatic and heterocyclic compounds.[1][2][3] Using molecular bromine (Br₂) can be more aggressive and may lead to a higher incidence of side reactions.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques will allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying the components of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-bromo product | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC or HPLC. A slight excess of NBS (1.05-1.1 equivalents) may be necessary. |
| Formation of multiple products. | Review the reaction temperature and solvent. Lowering the temperature may improve selectivity. Ensure the dropwise addition of the brominating agent. | |
| Significant amount of dibrominated byproduct | The pyridine ring is highly activated. | Use a less polar solvent to temper reactivity. Acetonitrile has been shown to be effective in reducing over-bromination in similar systems.[5] Carefully control the stoichiometry of NBS; avoid using a large excess. |
| Presence of a byproduct with a similar Rf to the starting material | This could be the N-brominated intermediate. | During workup, a mild reducing agent wash (e.g., aqueous sodium bisulfite) can convert the N-bromo species back to the amine. |
| Darkening or decomposition of the reaction mixture | Oxidation of the aminopyridine. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid excessive heat. |
| Difficulty in purifying the product | Co-elution of isomers or byproducts. | Employ a high-resolution column chromatography setup. Consider using a gradient elution system. Recrystallization of the isolated product may be necessary to achieve high purity. |
Predictive Analysis of Regioselectivity
The regiochemical outcome of the bromination of 3-methoxy-6-methylpyridin-2-amine can be predicted by considering the directing effects of the substituents.
Caption: Logical workflow for predicting the major product.
Experimental Protocol: Bromination with NBS
This protocol is a recommended starting point and may require optimization based on experimental observations.
Materials:
-
3-methoxy-6-methylpyridin-2-amine
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methoxy-6-methylpyridin-2-amine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Add the NBS solution dropwise to the cooled solution of the aminopyridine over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bisulfite solution. Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Analytical Characterization
The following table provides expected analytical data for the major product.
| Technique | Expected Observations for this compound |
| ¹H NMR | A singlet for the C4 proton. Singlets for the methoxy and methyl protons. A broad singlet for the amino protons. |
| ¹³C NMR | Distinct signals for all carbon atoms in the molecule. The carbon bearing the bromine will be shifted downfield. |
| Mass Spec (MS) | A characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio). |
| Infrared (IR) | N-H stretching bands for the amino group. C-O stretching for the methoxy group. Aromatic C-H and C=C stretching bands. |
Visualization of Potential Side Reactions
Caption: Potential reaction pathways in the bromination.
References
- García-Pumarino, C., et al. (2021). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 69(7), 674-681.
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025). ResearchGate. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). J-STAGE. [Link]
- Knochel, P., et al. (2011). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange.
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. [Link]
-
Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. (n.d.). ResearchGate. [Link]
-
Majid, R. (2023). Electrophilic Aromatic Substitution (EAS)SEAr. [Link]
-
Electrophilic aromatic substitution. (2024). Wikipedia. [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). ACS Publications. [Link]
-
EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson+. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977).
-
Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
priest, o. (2020). NBS Bromination. YouTube. [Link]
-
2-Amino-3-bromo-4-methoxypyridine. (n.d.). PubChem. [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
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N-Bromosuccinimide. (2024). Wikipedia. [Link]
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Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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G., G. (2014). Bromination (Br2) Resonance Problem. YouTube. [Link]
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Preparation method of 2-amino-3-bromopyridine. (n.d.). Patsnap. [Link]
- Rozen, S., & Hagooly, Y. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1130–1133.
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Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Rozen, S., & Hagooly, Y. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1130-1133.
Sources
Technical Support Center: Optimizing Reactions with 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Welcome to the technical support center for 5-Bromo-3-methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions. The unique electronic and steric profile of this highly substituted aminopyridine presents specific challenges and opportunities for optimization. This document will equip you with the knowledge to improve reaction yields and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound in cross-coupling reactions?
A1: The reactivity of this substrate is governed by a combination of electronic and steric factors:
-
Electronic Effects: The pyridine ring is inherently electron-deficient. However, the 2-amino and 3-methoxy groups are strong electron-donating groups, which increase the electron density of the ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to less electron-rich aryl bromides.
-
Steric Hindrance: The 6-methyl group provides steric bulk adjacent to the 5-bromo position. While not directly ortho, this can influence the approach of the bulky palladium catalyst complex.
-
Coordinating Groups: The 2-amino group and the pyridine nitrogen can act as coordinating sites for the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, a known challenge with 2-aminopyridines.[1][2]
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key issues:
-
Catalyst Inactivation: The primary amino group can coordinate to the palladium center, hindering the catalytic cycle.[3] It has been reported that for some aminopyridines, protection of the amino group as an acetamide can significantly improve yields.[3][4]
-
Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.
-
Base and Solvent Effects: The choice of base and solvent is crucial and interdependent. An inappropriate combination can lead to poor solubility, catalyst decomposition, or unwanted side reactions.
Q3: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this substrate?
A3: For challenging substrates like this compound, modern catalyst systems are recommended. While traditional catalysts like Pd(PPh₃)₄ can be effective for some aminopyridines[3], more robust systems often provide better results. Consider screening catalysts such as:
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are designed to promote cross-coupling of electron-rich and sterically hindered aryl halides.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer high stability and activity for challenging couplings.
Q4: What are the common challenges in performing a Buchwald-Hartwig amination with this substrate?
A4: The primary challenge in a Buchwald-Hartwig amination is the presence of the free 2-amino group, which can compete with the desired amine coupling partner. Other potential issues include:
-
Catalyst Inhibition: Similar to Suzuki coupling, the pyridine nitrogen and the amino group can inhibit the catalyst.[1][2]
-
Homocoupling: Self-coupling of the starting material can occur as a side reaction.
-
Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow for electron-rich systems.
Troubleshooting Guide
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inhibition by the 2-Amino Group | 1. Protect the Amino Group: Convert the 2-amino group to an acetamide.[3][4] This can be achieved by reacting the starting material with acetic anhydride.[3] 2. Use a More Robust Ligand: Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center and promote the catalytic cycle.[2] | The acetamide is less coordinating than the free amine, reducing catalyst inhibition. Bulky ligands create a sterically hindered environment around the palladium, favoring the desired catalytic pathway over inhibitory coordination. |
| Inefficient Oxidative Addition | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading from 1-2 mol% up to 5 mol%. 2. Switch to a More Reactive Precatalyst: Use a pre-formed Pd(0) source or a more active precatalyst like a Buchwald G3 or G4 palladacycle. | Higher catalyst concentration can help overcome a slow oxidative addition step. Precatalysts can provide a more reliable and efficient entry into the catalytic cycle. |
| Suboptimal Reaction Conditions | 1. Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly impact the reaction outcome.[3] 2. Vary the Solvent: Common solvents for Suzuki reactions include 1,4-dioxane/water, toluene/water, and THF/water mixtures.[3][6] The optimal solvent will depend on the solubility of your specific substrates and the chosen base. 3. Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), cautiously increase the temperature to 100-110 °C. | The base is crucial for the transmetalation step.[5] The solvent affects the solubility of reagents and the stability and activity of the catalyst. Higher temperatures can provide the necessary activation energy for slow reaction steps. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Competition from the 2-Amino Group | 1. Protect the Amino Group: As with the Suzuki coupling, protecting the 2-amino group as an acetamide is a primary strategy to prevent it from competing with the desired amine nucleophile. | This ensures that only the intended amine participates in the C-N bond formation. |
| Catalyst Deactivation | 1. Ligand Screening: Employ bulky, electron-rich ligands such as those from the Buchwald (e.g., BrettPhos, RuPhos) or Hartwig research groups.[2][7] 2. Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[2][8] For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄.[2] | These ligands are designed to promote the crucial oxidative addition and reductive elimination steps while minimizing catalyst decomposition pathways.[9] The appropriate base is essential for the deprotonation of the amine without causing unwanted side reactions.[8] |
| Slow Reductive Elimination | 1. Ligand Effects: Certain ligands are known to accelerate reductive elimination. Biarylphosphine ligands with steric bulk are often effective.[9] 2. Solvent Choice: The solvent can influence the rate of reductive elimination. Toluene and dioxane are commonly used and often give good results.[8] | The ligand's electronic and steric properties directly impact the geometry and electron density at the palladium center, which in turn affects the rate of reductive elimination. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of (Acetylated) this compound
This protocol is adapted from procedures for structurally similar aminopyridines.[3]
Step 1: Acetylation of this compound (Optional but Recommended)
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in acetonitrile.
-
Add acetic anhydride (1.1 eq) and a catalytic amount of sulfuric acid.
-
Stir the reaction at 60 °C and monitor by TLC.
-
Upon completion, cool to room temperature and carefully add water to precipitate the product.
-
Filter and dry the N-(5-Bromo-3-methoxy-6-methylpyridin-2-yl)acetamide.
Step 2: Suzuki-Miyaura Coupling
| Reagent | Molar Equivalents |
| (Acetylated) this compound | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) | 0.02 - 0.05 |
| Base (e.g., K₃PO₄ or Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the (acetylated) aminopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of (Acetylated) this compound
This protocol is a general starting point based on established methods.[7]
| Reagent | Molar Equivalents |
| (Acetylated) this compound | 1.0 |
| Amine | 1.1 - 1.2 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃ with XPhos) | 0.02 |
| Base (e.g., NaOtBu) | 1.4 |
| Solvent (e.g., Toluene) | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the (acetylated) aminopyridine, palladium precatalyst, ligand, and base.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
References
-
O'Brien, C. J., et al. (2014). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Beilstein Journal of Organic Chemistry, 10, 1345-1353. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Snieckus, V., et al. (2011). A Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Angewandte Chemie International Edition, 50(51), 12263-12267. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]
-
de la Torre, M. C., et al. (2018). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2018(20-21), 2568-2577. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Vicente, M. G. H., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4686. [Link]
-
The Royal Society of Chemistry. (2015). c5sc02983j1.pdf. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
von der Ehe, C., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 63(9), 4125-4137. [Link]
-
Corpet, M., & Taillefer, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]
-
Sharma, S., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 113-119. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?[Link]
-
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. [Link]
-
Georgia Southern University. (2021). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Aminopyridines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving hindered aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the "why" behind catalyst and reagent choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide for Common Issues
Cross-coupling with hindered aminopyridines is frequently plagued by a unique set of challenges stemming from the inherent electronic and steric properties of the substrate. This section addresses the most common problems encountered in the lab, offering a systematic approach to diagnosis and resolution.
Issue 1: Low to No Conversion of Starting Material
This is the most frequent and frustrating issue. The root cause often lies in the deactivation of the palladium catalyst or inefficient catalytic turnover.
Q: My reaction is not proceeding, or the conversion is unacceptably low. What are the likely causes and how can I address them?
A: The primary culprits for low or no conversion are catalyst inhibition and inefficient oxidative addition. The pyridine nitrogen and the exocyclic amino group can act as Lewis bases, coordinating to the palladium center and effectively poisoning the catalyst.[1][2] Additionally, the electron-rich nature of the aminopyridine ring can make the oxidative addition step, often the rate-limiting step, more difficult.[1]
Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is paramount. Standard phosphine ligands like PPh₃ are often ineffective.[2] Bulky, electron-rich biaryl phosphine ligands are essential to shield the palladium center from coordination with the aminopyridine nitrogen and to promote the crucial reductive elimination step.[1][3]
-
Recommended Ligands: XPhos, SPhos, and Josiphos-type ligands have demonstrated success in couplings with challenging heterocyclic halides.[3]
-
-
Catalyst Loading and Type: If switching the ligand is not sufficient, consider increasing the catalyst loading. For particularly challenging substrates, a higher catalyst concentration can compensate for slow turnover. Using a palladium precatalyst is also highly recommended as they offer greater air stability and lead to the clean formation of the active catalytic species.[4][5]
-
Base and Solvent Optimization: The base and solvent system plays a critical role.
-
Bases: Strong, non-nucleophilic bases are typically required. However, for substrates with base-sensitive functional groups, weaker bases may be necessary, which might require higher reaction temperatures.[5][6]
-
Solvents: Anhydrous solvents are crucial to prevent side reactions like protodeboronation.[1] Common choices include toluene, dioxane, and THF.[4][7]
-
Issue 2: Formation of Significant Byproducts
The appearance of unexpected signals in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step toward their elimination.
Q: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A: With hindered aminopyridines, you are likely to encounter one or more of the following side reactions: hydrodehalogenation, protodeboronation (in Suzuki couplings), and homocoupling.[1][2]
| Byproduct | Identification | Common Causes | Troubleshooting Strategies |
| Hydrodehalogenation | Replacement of the halide with a hydrogen atom. | Presence of a hydride source (e.g., solvent, amine bases). | Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere.[1][2] |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid. | Presence of water and a strong base. | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester). A milder base may also reduce the rate of this side reaction.[1] |
| Homocoupling | Dimerization of the boronic acid or terminal alkyne. | Incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2] |
Experimental Protocol for Minimizing Byproducts:
-
Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (Argon or Nitrogen). All reagents and solvents should be thoroughly degassed.
-
Anhydrous Conditions: Use oven-dried glassware. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.
-
Reagent Quality: Ensure the purity of all starting materials, especially the boronic acid or ester.
-
Controlled Addition: In some cases, slow addition of the base can minimize side reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of catalyst selection and reaction setup for cross-coupling with hindered aminopyridines.
Q1: Do I need to protect the amino group on my aminopyridine substrate?
A: While protecting the primary amine can prevent catalyst inhibition and unwanted side reactions, it is not always necessary.[1] The success of a protection-free strategy is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.[1] It is strongly recommended to perform small-scale test reactions to determine if protection is required for your specific transformation.[1] In many cases, the use of bulky biarylphosphine ligands can mitigate the need for a protecting group.
Q2: Which palladium source is best: Pd(0) or Pd(II)?
Q3: What is the optimal reaction temperature?
A: Typical reaction temperatures for cross-coupling reactions are between 80-100°C.[5] However, when using weaker bases to accommodate sensitive functional groups, higher temperatures may be necessary.[5] Conversely, with highly active catalyst systems, the temperature can sometimes be lowered to around 40°C or even room temperature, which can be beneficial for maintaining the integrity of chiral centers.[5]
Q4: Can I use copper catalysts for these couplings?
A: While palladium is the most common catalyst for these transformations, copper-catalyzed couplings, such as the Ullmann-type reactions, can be a viable alternative, particularly for C-N bond formation.[4][8] Copper catalysts can sometimes offer different reactivity and selectivity profiles.
Section 3: Key Catalyst System Components
The success of your cross-coupling reaction hinges on the careful selection of each component of the catalytic system.
Caption: Key components of the catalytic system.
In-Depth Look at Components:
-
Palladium Source: As discussed, precatalysts are generally preferred for their stability and reliability.[4][5]
-
Ligand: This is arguably the most critical component. The ligand's steric bulk and electronic properties directly influence the catalyst's activity and stability. For hindered aminopyridines, bulky, electron-donating ligands are essential to promote oxidative addition and prevent catalyst deactivation.[1][3][9]
-
Base: The base is required to activate the nucleophile (in Buchwald-Hartwig amination) or facilitate transmetalation (in Suzuki coupling). The choice of base must be compatible with the functional groups present in the starting materials.
-
Solvent: The solvent must be able to dissolve the reactants and catalyst, and it should be inert to the reaction conditions. Anhydrous and degassed solvents are crucial for reproducibility and minimizing side reactions.[1][7]
By systematically addressing these factors, researchers can significantly improve the success rate of cross-coupling reactions with challenging hindered aminopyridine substrates.
References
- Technical Support Center: Optimal Catalyst Selection for Cross-Coupling of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
- Help troubleshooting a Buchwald-Hartwig amin
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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overcoming poor solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine in reactions
Welcome to the technical support center for 5-Bromo-3-methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their synthetic applications. As a substituted aminopyridine, this reagent possesses a unique combination of functional groups that can lead to poor solubility in common organic solvents, often complicating reaction setup and impacting yields. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these challenges.
Understanding the Challenge: The Nature of Substituted Pyridinamines
This compound is a crystalline solid. The presence of the amino group allows for intermolecular hydrogen bonding, which can contribute to a stable crystal lattice and, consequently, low solubility. Furthermore, the pyridine ring itself can participate in various intermolecular interactions. Overcoming the lattice energy of the solid is a key hurdle in achieving successful reaction conditions. The strategies outlined below are designed to systematically address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the recommended solvent for my reaction?
A: The solubility of this compound can be highly dependent on the specific solvent, temperature, and the other components of your reaction mixture. While general guidelines for reactions like Suzuki or Buchwald-Hartwig couplings often suggest solvents like dioxane or toluene, the substitution pattern on your specific aminopyridine may alter its solubility profile. Intermolecular hydrogen bonding and crystal packing forces are likely the primary reasons for poor solubility.
Q2: What are the best starting solvents to try for dissolving this compound?
A: A good starting point is to screen a range of solvents with varying polarities. Polar aprotic solvents such as DMF, DMSO, and NMP are often effective at dissolving compounds with hydrogen bonding capabilities. For cross-coupling reactions, ethers like 1,4-dioxane and THF are common, though they may require heating. A systematic approach to solvent screening is your best strategy (see Troubleshooting Guide below). A recent study on 2-aminopyridine showed its highest solubility in NMP and DMF[1].
Q3: Can I heat the reaction mixture to improve solubility? What are the risks?
A: Yes, heating is a very common and effective method to increase the solubility of a starting material. Most organic reactions are run at elevated temperatures for this reason, as well as to increase the reaction rate. However, be aware of the boiling point of your chosen solvent and the thermal stability of your reactants and catalyst. Some palladium catalysts, for instance, can decompose at very high temperatures. It is recommended to increase the temperature gradually and monitor your reaction for any signs of degradation.
Q4: Are there any co-solvents that can help improve solubility?
A: Absolutely. Using a co-solvent can be a powerful technique. For example, in Suzuki reactions, a mixture of dioxane and water is often used[2][3]. The water can help to dissolve the inorganic base (like K3PO4 or K2CO3) and can also increase the solubility of polar starting materials[4]. For less polar systems, adding a small amount of a polar aprotic solvent like DMF or NMP to a solvent like toluene or dioxane can sometimes be beneficial, but be sure to check for compatibility with your reaction conditions.
Q5: My starting material dissolves initially, but then precipitates out during the reaction. What is happening?
A: This can happen for a few reasons. The product of your reaction may be less soluble than the starting material in the chosen solvent, causing it to crash out. Alternatively, a change in the composition of the reaction mixture as reactants are consumed could alter the overall polarity of the solvent system, leading to precipitation. In some cases, an intermediate species, such as a salt, may be forming that has poor solubility. If this occurs, you may need to try a different solvent system that can solubilize all components of the reaction, or consider running the reaction at a higher dilution.
Troubleshooting Guide: A Systematic Approach to Overcoming Poor Solubility
If you are experiencing issues with the solubility of this compound, follow this step-by-step guide to diagnose and solve the problem.
Step 1: Solubility Screening
Before setting up your reaction, it is prudent to perform a small-scale solubility test. This will save you time and materials in the long run.
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Add approximately 1-2 mg of your this compound to several small vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different solvent from the list in the table below.
-
Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe and record which solvents lead to complete dissolution.
-
Heating: For the solvents in which the compound did not dissolve at room temperature, gently heat the vials to 60-80 °C (using a heat block or oil bath). Be mindful of the boiling points of the solvents.
-
Record Observations: Note which solvents dissolve the compound upon heating. This information will be invaluable for selecting the right conditions for your reaction.
Table 1: Common Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Common for Buchwald-Hartwig reactions[5]. |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Good general-purpose solvent. |
| 1,4-Dioxane | 101 | Polar aprotic | Frequently used in Suzuki and Buchwald-Hartwig reactions[6]. |
| Acetonitrile (MeCN) | 82 | Polar aprotic | Can be a good choice for a variety of reactions. |
| Dimethylformamide (DMF) | 153 | Polar aprotic | Excellent solubilizing power, but higher boiling point. |
| Dimethyl sulfoxide (DMSO) | 189 | Polar aprotic | Very strong solvent, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Polar aprotic | High boiling point with excellent solubilizing properties[1]. |
| Isopropanol (IPA) | 82 | Polar protic | Can be useful, especially in combination with other solvents. |
| Water | 100 | Polar protic | Often used as a co-solvent in Suzuki reactions[4]. |
Step 2: Reaction Optimization
Once you have an idea of suitable solvents, you can begin to optimize your reaction conditions.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
The following is a generic protocol for a Suzuki coupling reaction, with specific notes on how to address the poor solubility of this compound.
Protocol 2: Generic Protocol for Suzuki Coupling
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq.), your boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K3PO4 or K2CO3, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add your chosen solvent or solvent mixture (from your screening) via syringe. The reaction concentration should be between 0.1 M and 0.5 M. If solubility is a major issue, start with a more dilute solution.
-
Catalyst Addition: Add your palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).
-
Heating and Stirring: Place the reaction in a pre-heated oil bath or heating block at the temperature determined from your solubility screen. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the starting material is not being consumed, you can try incrementally increasing the temperature.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a Suzuki coupling reaction.
By employing a systematic approach to solvent selection and reaction optimization, the challenges associated with the poor solubility of this compound can be effectively overcome, leading to successful and high-yielding reactions.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1482–1491. [Link]
-
Valdés-García, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 766-773. [Link]
-
Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link]
-
Al-Masum, M., & Al-Ghamdi, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 208. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Comprehensive Medicinal Chemistry III (pp. 28-56). [Link]
-
Kráľová, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5695. [Link]
-
Glavač, D., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(17), 3105. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
Sorkin, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 954–959. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reactions of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Welcome to the technical support center for analytical techniques in monitoring reactions involving 5-Bromo-3-methoxy-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting advice for common analytical challenges. Our goal is to empower you with the knowledge to ensure the accuracy and reliability of your reaction monitoring, which is a critical aspect of process understanding, optimization, and scale-up.[1]
Reactions with substituted pyridines, such as this compound, are fundamental in the synthesis of pharmaceuticals and agrochemicals.[2] Effective monitoring of these reactions is essential for determining reaction kinetics, identifying intermediates, and ensuring product quality.[3][4] This guide provides in-depth troubleshooting for the most commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing non-volatile and thermally labile compounds like this compound and its derivatives.[5] A reversed-phase method is typically the most suitable approach.[5][6]
HPLC Troubleshooting Guide
Question 1: I'm seeing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
Answer: Peak tailing with amine-containing compounds is a common issue in reversed-phase HPLC. The primary cause is often strong interactions between the basic amine groups and acidic silanol groups on the silica-based column packing. This leads to poor peak shape and can affect quantification.
Causality Explained: The lone pair of electrons on the nitrogen atom of the pyridine ring and the primary amine can interact with residual, un-capped silanol groups on the C18 column surface. This secondary interaction, in addition to the desired hydrophobic interaction, results in a portion of the analyte molecules being retained longer, causing the characteristic tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Steps:
-
Mobile Phase Adjustment:
-
Low pH: Decrease the mobile phase pH to around 2.5-3.5 using an appropriate buffer (e.g., phosphate buffer) or acid modifier like formic acid or phosphoric acid.[6] At this pH, the amine groups will be protonated, reducing their interaction with the silanol groups.
-
Competitive Base: Add a small amount (0.1-0.5%) of a competitive base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
-
Column Choice:
-
Base-Deactivated Columns: Utilize a column specifically designed for the analysis of basic compounds. These columns have minimal residual silanol groups.
-
End-Capped Columns: Ensure you are using a column that is "end-capped," a process that further reduces the number of free silanol groups.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample and reinjecting to see if the peak shape improves.
Question 2: My retention times are shifting between injections. What should I investigate?
Answer: Retention time instability can be caused by several factors, including changes in the mobile phase composition, temperature fluctuations, or column degradation.[7]
Troubleshooting Table:
| Potential Cause | Troubleshooting Action |
| Mobile Phase Composition Change | Ensure mobile phase components are well-mixed and degassed. Use a lid on the solvent reservoir to prevent evaporation of the more volatile organic component.[7] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Ensure the laboratory environment has stable ambient temperature.[7] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence. This can take 10-20 column volumes. |
| Column Degradation | The bonded phase of the column can degrade over time, especially with aggressive mobile phases. If retention times consistently decrease, the column may need to be replaced.[7] |
Question 3: What are good starting conditions for a reversed-phase HPLC method for this compound?
Answer: A good starting point for method development would be a gradient elution on a C18 column.
Suggested Starting Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid[6] |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or scan for optimal wavelength) |
| Injection Volume | 5 µL |
This method can be optimized by adjusting the gradient slope, flow rate, and temperature to achieve the desired separation of reactants, products, and any impurities.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. While aromatic amines can be challenging to analyze by GC due to their polarity and potential for adsorption, with the right approach, it can be a very effective tool.[8]
GC-MS Troubleshooting Guide
Question 1: I am observing poor peak shape and low response for my analyte. What could be the issue?
Answer: Similar to HPLC, poor peak shape and low response in GC for amine compounds are often due to active sites in the GC system. The high basicity of the primary amine in this compound makes it particularly susceptible to adsorption.[8]
Causality Explained: Active sites can be present in the injector liner, the column, or transfer lines. These sites, often acidic in nature, can irreversibly adsorb the basic amine, leading to peak tailing and loss of signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC-MS analysis of amines.
Detailed Steps:
-
Inlet System: The injector is a common source of activity.
-
Liner: Use a liner that has been base-deactivated.
-
Septum: Septa can bleed and create active sites. Use high-quality, low-bleed septa and replace them regularly.
-
-
Column: A standard, non-polar column may not be suitable.
-
Base-Deactivated Column: Use a column specifically designed for the analysis of basic compounds. These columns are treated to mask active sites.
-
-
Derivatization: If the above steps do not resolve the issue, derivatization can be an effective strategy.[9] This involves reacting the amine with a reagent to form a less polar and more volatile derivative. Common derivatizing agents for amines include silylating agents (e.g., MTBSTFA) or acylating agents.[9]
Question 2: My sample contains water. Will this affect my GC-MS analysis?
Answer: Yes, water can be problematic in GC-MS analysis. It can cause peak distortion and potentially damage the column's stationary phase through hydrolysis, especially at high temperatures.
Mitigation Strategies:
-
Sample Preparation: If possible, dry the sample over a drying agent like anhydrous sodium sulfate before injection.
-
SPME: For trace analysis in aqueous matrices, Solid-Phase Microextraction (SPME) can be a valuable sample preparation technique to extract the analyte without introducing water into the GC system.[10]
Question 3: What are typical GC-MS conditions for analyzing substituted pyridines?
Answer: The following table provides a general starting point for method development.
Suggested Starting Method:
| Parameter | Condition |
| Column | Base-deactivated, mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Scan Range | 40-400 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for reaction monitoring, providing detailed structural information and quantitative data.[12] It allows for the simultaneous observation of reactants, intermediates, and products in the reaction mixture.[4]
NMR Troubleshooting Guide
Question 1: My NMR spectra from the reaction mixture have broad peaks and poor resolution. What can I do to improve the quality?
Answer: Poor spectral quality in reaction monitoring can arise from several factors, including sample inhomogeneity, the presence of paramagnetic species, or incorrect shimming.
Causality Explained: A chemical reaction can cause changes in the sample's viscosity, temperature, and magnetic susceptibility, leading to a non-homogenous magnetic field within the NMR tube and resulting in distorted spectral lineshapes.[12]
Troubleshooting Steps:
-
Shimming: Re-shim the spectrometer on the reaction sample. As the reaction progresses, the sample composition changes, which may require periodic re-shimming.
-
Sample Preparation:
-
Filtration: If the reaction mixture contains suspended solids, filter a small aliquot through a plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Solvent: Ensure you are using a deuterated solvent that is compatible with your reaction conditions and fully dissolves all components.[13]
-
-
Paramagnetic Species: If your reaction involves paramagnetic metals (e.g., certain catalysts), this can cause significant line broadening. There is often little that can be done to completely eliminate this effect, but acquiring more scans can help improve the signal-to-noise ratio.
-
Temperature Control: Ensure the spectrometer's temperature control is stable, as temperature gradients in the sample can degrade shim quality.
Question 2: How do I prepare a sample for in-situ NMR reaction monitoring?
Answer: Proper sample preparation is crucial for obtaining high-quality data.
Experimental Protocol:
-
Glassware: Use clean, dry NMR tubes and glassware to avoid contamination.[12][13]
-
Solvent: The reaction should ideally be run in a deuterated solvent.[14] If this is not feasible, a "no-D" acquisition with solvent suppression can be used, but this is more advanced.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the limiting reagent in 0.6-0.7 mL of deuterated solvent is typically sufficient.[15] For less sensitive nuclei like ¹³C, higher concentrations (5-30 mg) may be necessary.[15]
-
Internal Standard: Add a small amount of an inert internal standard with a simple spectrum (e.g., tetramethylsilane (TMS), 1,4-dioxane, or hexamethyldisiloxane) that does not react with any components in the mixture. This will allow for accurate quantification of the different species over time.
-
Procedure:
-
Dissolve the starting materials and internal standard in the deuterated solvent in the NMR tube.
-
Acquire an initial spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or co-reactant with a syringe).
-
Acquire spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[12]
-
Question 3: Can I monitor my reaction without running it in an expensive deuterated solvent?
Answer: Yes, it is possible but requires more sample preparation.
Workflow for Ex-situ NMR Monitoring:
Caption: Workflow for ex-situ NMR reaction monitoring.
This method can be labor-intensive and may introduce errors if the sample preparation is not consistent.[14]
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient method for qualitatively monitoring the progress of a reaction.[2][16] It is excellent for quickly determining the presence or absence of starting material and the formation of the product.
TLC Troubleshooting Guide
Question 1: My spots are streaking on the TLC plate. How can I get well-defined spots?
Answer: Streaking on a TLC plate is often caused by the sample being too concentrated, the sample not being fully dissolved, or interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Dilute the Sample: The most common cause of streaking is applying too much sample to the plate. Dilute the reaction mixture aliquot in a suitable solvent before spotting.
-
Change the Mobile Phase Polarity: If the mobile phase is too polar, it may not effectively move highly polar compounds, causing them to streak. Conversely, if it's not polar enough, compounds may remain at the baseline. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Add a Modifier: For basic compounds like this compound, adding a small amount of a base (e.g., 1% triethylamine) to the mobile phase can significantly improve spot shape by neutralizing acidic sites on the silica gel.
-
Ensure Complete Dissolution: Make sure the sample is fully dissolved in the spotting solvent before applying it to the plate.
Question 2: I can't separate my starting material and product on the TLC plate. What should I do?
Answer: If your starting material and product have very similar polarities, they will have similar Rf values, making them difficult to resolve.
Strategies for Improved Separation:
-
Vary the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Sometimes a small change in polarity can make a big difference. Try different solvent systems altogether. For example, if ethyl acetate/hexanes doesn't work, try dichloromethane/methanol.
-
Use a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina instead of silica gel.
Question 3: How do I visualize the spots on my TLC plate?
Answer: Many substituted pyridines are UV active due to the aromatic ring, making UV light the primary method of visualization.
Visualization Techniques:
-
UV Light: View the TLC plate under a UV lamp (typically at 254 nm). UV-active compounds will appear as dark spots on a fluorescent background.[17]
-
Staining: If your compounds are not UV-active or for better visualization, you can use a chemical stain. Common stains include:
-
Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.
-
By systematically applying these troubleshooting guides and understanding the underlying principles, you can effectively monitor your reactions of this compound, leading to more robust and reliable scientific outcomes.
References
- Kuś, N., & Kazimierczuk, K. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC, NIH.
- BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. BenchChem.
- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Losada, S., et al. (2023).
- Newcrom. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Newcrom.
- PubChem. (2025). 5-Bromo-2-methylpyridin-3-amine. PubChem.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- De, S., et al. (2020). A Simple, Modular Synthesis of Substituted Pyridines.
- Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Chromatography Today. (n.d.). What Is Reaction Monitoring?.
- Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Royal Society of Chemistry. (2011).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- Reddit. (2021).
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- ResearchGate. (n.d.). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- PMC, NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5. Sigma-Aldrich.
- PubMed Central. (n.d.).
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- Analytical Methods (RSC Publishing). (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing).
- HMDB. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB.
- PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Supelco.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- chemBlink. (n.d.). 3-Bromo-2-methoxy-5-methylpyridine. chemBlink.
- NIH. (n.d.).
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Tokyo Chemical Industry.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Bruker. (n.d.). Reaction Monitoring. Bruker.
- ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. ChemicalBook.
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Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-3-methoxy-6-methylpyridin-2-amine. It addresses common challenges, provides troubleshooting solutions, and outlines critical safety considerations in a practical, question-and-answer format.
Overview and Synthetic Strategy
This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its synthesis, particularly the bromination step, presents unique challenges when moving from bench-scale to pilot or manufacturing scale. The most direct and common synthetic route involves the electrophilic bromination of the precursor, 3-methoxy-6-methylpyridin-2-amine.
The primary focus of this guide is the critical bromination step, as it involves hazardous reagents and can lead to impurities that are difficult to remove.
General Synthetic Workflow
The diagram below illustrates the typical synthetic transformation.
Caption: Synthetic pathway for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the synthesis and scale-up process.
Part A: Reagents and Starting Materials
Q: Which brominating agent is better for scale-up: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A: The choice involves a trade-off between reactivity, safety, cost, and waste streams. Both are effective, but present different challenges at scale.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Safety & Handling | Solid, easier to handle. Less corrosive and volatile than Br₂. | Highly volatile, corrosive, and toxic liquid requiring specialized handling procedures and equipment (e.g., scrubbers, dedicated storage)[1][2]. |
| Reactivity & Selectivity | Generally milder and can offer better selectivity, potentially reducing over-bromination side products[3]. | A very strong electrophile that can be less selective. Reactivity can be enhanced with strong acids[4]. |
| Byproducts | Generates succinimide, which must be removed during work-up. | Generates HBr, which must be neutralized. |
| Atom Economy | Lower atom economy compared to Br₂. | Higher atom economy. |
| Scale-Up Recommendation | Often preferred for scale-up due to significantly improved safety and handling profile, despite higher cost and lower atom economy. | Use requires significant investment in engineering controls and stringent safety protocols[1][5]. Often avoided unless absolutely necessary for reactivity. |
Q: What are the critical quality attributes for the 3-methoxy-6-methylpyridin-2-amine starting material?
A: High purity is paramount. Key impurities to screen for include:
-
Residual Water: Can react with some brominating agents and affect reaction kinetics.
-
Unreacted Precursors: If the starting material is synthesized in-house, ensure it is free of precursors that might have reactive sites for bromine.
-
Isomeric Impurities: Positional isomers can lead to a complex product mixture that is challenging to purify. Purity should be >98% by HPLC.
Part B: Reaction Conditions and Execution
Q: My bromination reaction is incomplete. What are the likely causes?
A: Several factors could be at play:
-
Insufficient Reagent: Ensure at least one full equivalent of the brominating agent is used. For scale-up, it's common to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid large molar excesses to minimize waste and side reactions[4].
-
Low Temperature: While temperature control is crucial to prevent side reactions, an excessively low temperature can slow the reaction rate. A study on a similar substrate used N-bromosuccinimide (NBS) in DMF at 80°C[3].
-
Poor Mixing: Inadequate agitation, especially in larger reactors, can lead to localized "hot spots" and areas of low reagent concentration. Ensure the vessel's mixing system is adequate for the batch size.
Q: I'm observing a significant amount of di-brominated impurity. How can I improve selectivity?
A: The formation of di-bromo species is a common side reaction, especially with highly activated pyridine rings[3]. To enhance mono-bromination selectivity:
-
Control Stoichiometry: Use no more than 1.05 equivalents of the brominating agent.
-
Slow Reagent Addition: Add the brominating agent slowly and sub-surface if possible. This maintains a low instantaneous concentration of the electrophile, favoring the mono-brominated product.
-
Temperature Control: Run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Overheating can increase the rate of the second bromination.
-
Choice of Agent: NBS is often more selective than elemental bromine[3].
Part C: Work-up and Purification
Q: What is the recommended procedure for quenching the reaction and removing impurities?
A: A robust work-up is critical for isolating a pure product.
-
Quenching: After reaction completion, cool the mixture and quench any remaining brominating agent. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose[5].
-
Neutralization & Extraction: The reaction mixture is often acidic (especially if using Br₂). Neutralize with a base like sodium bicarbonate solution until the pH is neutral or slightly basic. The product can then be extracted into an organic solvent like ethyl acetate[6].
-
Washes: Wash the combined organic layers with water and then brine to remove inorganic salts and residual water[6].
-
Impurity Removal: If a di-brominated impurity is present, it is often less polar than the desired product. It can sometimes be removed by washing the crude solid with a non-polar solvent like hot petroleum ether or heptane, in which the desired product has lower solubility[7]. Column chromatography may be necessary at the lab scale but is less desirable for large-scale production.
Q: My product is an oil or fails to crystallize. What should I do?
A:
-
Purity Check: Oiling out is often a sign of impurities. Analyze the crude material by HPLC or LC-MS to assess purity. If significant impurities are present, an additional purification step (e.g., carbon treatment, re-extraction, or chromatography) may be needed.
-
Solvent Screening: Perform a systematic solvent screening for crystallization. Common systems include isopropanol, ethanol, ethyl acetate/heptane, or toluene.
-
Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution to induce crystallization.
Scale-Up and Safety Protocol
Scaling up bromination reactions introduces significant safety risks that must be managed with robust engineering controls and strict procedures. Bromine is highly toxic, corrosive, and a strong oxidizer[1][2].
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (heavy-duty nitrile or butyl rubber), chemical splash goggles and a face shield, and a flame-retardant lab coat[2][5]. For large-scale operations or emergency response, respiratory protection is required[1][2].
-
Engineering Controls:
-
Material Compatibility: Use reactors made of or lined with corrosion-resistant materials like borosilicate glass or PVDF[1]. Avoid incompatible materials like aluminum[1].
-
Emergency Preparedness: Keep a neutralizing agent, such as a 25% sodium thiosulfate solution, readily available to manage spills[5]. An emergency dump tank should be considered for large-scale reactions[1].
Detailed Protocol: Bromination with NBS (Lab Scale)
This protocol is adapted from literature procedures for similar substrates and serves as a starting point for process development[3].
-
Vessel Preparation: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 3-methoxy-6-methylpyridin-2-amine (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 volumes). Stir under a nitrogen atmosphere until all solids are dissolved.
-
Reagent Addition: In a separate vessel, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Add the NBS solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 25°C using a cooling bath. Caution: The reaction may be exothermic.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reactor to 0-5°C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any excess NBS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Isolation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Troubleshooting Logic
If encountering issues such as low yield or purity, follow this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Bromination safety - YouTube. (2024).
- Lab Safety for Bromination of Arenes | PDF. Scribd.
- Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
- Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. (2024).
- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.
- Step A: Preparation of 2-bromo-5-methylpyridin-3-amine. ChemicalBook.
- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.
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- 6. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Evaluation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the biological evaluation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine derivatives. This document provides an in-depth comparison of their potential therapeutic applications, supported by established experimental data from analogous chemical structures. As your senior application scientist, I will guide you through the causal relationships behind experimental choices, ensuring a robust and self-validating research framework.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The strategic introduction of functional groups, such as a bromine atom, a methoxy group, and a methyl group to the 2-aminopyridine core, can significantly modulate its physicochemical properties, influencing its pharmacokinetic profile and biological activity.[2] This guide will explore the promising therapeutic avenues for derivatives of this compound, with a focus on their potential anticancer, anti-inflammatory, and antimicrobial properties.
Comparative Analysis of Potential Biological Activities
While direct experimental data for this compound derivatives is emerging, we can extrapolate potential activities based on structurally similar compounds. The presence of a brominated pyridine core suggests a strong likelihood of significant biological effects.[2]
Anticipated Anticancer Activity
Brominated pyridines have demonstrated notable cytotoxic effects against various cancer cell lines.[2] The introduction of a methoxy group has been shown in some pyridine derivatives to enhance antiproliferative activity.[1] Therefore, it is hypothesized that derivatives of this compound could exhibit potent anticancer properties.
To investigate this, a primary screening against a panel of cancer cell lines is recommended. A comparison with a known topoisomerase-II inhibitor, such as m-AMSA, could provide valuable mechanistic insights, as 9-aminoacridines with structural similarities have been shown to disrupt this enzyme's activity.[3]
Table 1: Hypothetical IC50 Values of this compound Derivatives Against Various Cancer Cell Lines
| Derivative | Substitution Pattern | A549 (Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | SNB-75 (CNS Cancer) IC50 (µM) |
| BMMPA-01 | Unsubstituted | Predicted: 5-15 | Predicted: 10-25 | Predicted: 8-20 |
| BMMPA-02 | Addition of an electron-withdrawing group | Predicted: <5 | Predicted: <10 | Predicted: <8 |
| BMMPA-03 | Addition of a bulky group | Predicted: >15 | Predicted: >25 | Predicted: >20 |
| Combretastatin A-4 | (Reference Compound) | Comparable Activity | Comparable Activity | Comparable Activity |
| Imatinib | (Reference Compound) | - | - | Better Activity |
Note: The predicted values are for illustrative purposes and need to be confirmed by experimental data.
Potential Anti-inflammatory Effects
The 2-aminopyridine moiety is present in several compounds with anti-inflammatory properties. The evaluation of these derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard and effective initial screening method.[4] Promising compounds can then be further investigated in vivo using models such as carrageenan-induced rat paw edema.[5][6]
Expected Antimicrobial Activity
The rising threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives have shown a broad spectrum of antimicrobial activity.[7][8] The evaluation of this compound derivatives against a panel of pathogenic bacteria and fungi is warranted.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is intricately linked to their structural features.[1][3] For the this compound scaffold, the following SAR observations from related compounds can guide derivative design:
-
Electron-withdrawing groups on the pyridine ring tend to enhance DNA interaction and can increase anticancer activity.[3]
-
The position and nature of substituents on the amino group can significantly impact activity. For instance, in some antimalarial aminopyridines, modifications to the 2-amino group led to a loss of activity.[9]
-
The presence of -OH groups instead of -OMe groups has been shown to decrease IC50 values in certain pyridine derivatives, indicating that demethylation could be a strategy to enhance potency.[1]
-
Conversely, bulky groups or halogen atoms in other positions can sometimes lead to lower antiproliferative activity.[1]
Caption: Logical flow of structure-activity relationships for designing potent derivatives.
Experimental Protocols
To ensure the reproducibility and validity of your findings, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., A549, MDA-MB-231, SNB-75) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.[2]
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values (the concentration that inhibits 50% of cell growth).[10]
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the potential of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.[4][11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
Cell Seeding: Seed cells in a 96-well plate and incubate until they reach 80% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[7]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.[12]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental and Data Analysis Workflow
A streamlined workflow is essential for the efficient evaluation of novel compounds. The following diagram illustrates the proposed experimental pipeline.
Caption: A streamlined workflow for the synthesis and evaluation of novel compounds.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a brominated pyridine core with other key functional groups suggests the potential for significant anticancer, anti-inflammatory, and antimicrobial activities. By following the structured evaluation process outlined in this guide, researchers can systematically explore the therapeutic potential of these derivatives and identify lead compounds for further preclinical development. The emphasis on understanding the structure-activity relationship will be paramount in optimizing the potency and selectivity of these novel chemical entities.
References
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
- Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines - PMC - NIH.
- The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities - Benchchem.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchG
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity - PubMed.
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - Monash University.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar.
- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar.
- Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues - MDPI.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC - PubMed Central.
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science.
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comparing reactivity of 5-Bromo-3-methoxy-6-methylpyridin-2-amine with similar compounds
An In-Depth Guide to the Reactivity of 5-Bromo-3-methoxy-6-methylpyridin-2-amine for Advanced Synthesis
This guide provides an in-depth comparative analysis of the chemical reactivity of this compound, a key building block in medicinal chemistry. We will explore its performance in cornerstone synthetic transformations, benchmarked against structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs. We will dissect the electronic and steric factors governing its reactivity, supported by experimental data and detailed protocols.
The Strategic Importance of Substituted 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, solubility, and target engagement.[2] Understanding the reactivity of halogenated aminopyridines is paramount, as they serve as versatile handles for introducing molecular complexity through cross-coupling reactions.
Our focus, this compound, presents a unique combination of substituents whose interplay dictates its synthetic utility. This guide will elucidate how these groups modulate the reactivity of the C-Br bond.
Structural Analysis: Electronic and Steric Effects
The reactivity of an aromatic halide is governed by the electronic density at the carbon-halogen bond and the steric accessibility of this bond to a catalyst. Let's dissect the contributions of each substituent on our target molecule.
-
Amino Group (-NH₂ at C2): A powerful electron-donating group through resonance (+R effect). It significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions.
-
Methoxy Group (-OMe at C3): An electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its net effect is typically electron-donating, further enriching the ring.
-
Methyl Group (-Me at C6): A weak electron-donating group through induction (+I effect). It also provides steric bulk adjacent to the ring nitrogen.
-
Bromo Group (-Br at C5): An electron-withdrawing group through induction (-I effect) but also a weak electron-donating group through resonance (+R effect). It serves as the primary leaving group for cross-coupling reactions.
Collectively, the strong electron-donating nature of the amino and methoxy groups increases the overall electron density of the pyridine ring. This can make the oxidative addition of a palladium catalyst to the C-Br bond—often the rate-determining step in cross-coupling reactions—more challenging compared to electron-deficient pyridines.[3] Sterically, the methyl group at C6 and the methoxy group at C3 flank the ring, but the reaction site at C5 is relatively unencumbered.
To contextualize its reactivity, we will compare this compound with the following structurally related compounds:
Figure 1: Target compound and key structural analogues for reactivity comparison.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and readily available reagents.[4][5] The reaction proceeds via a palladium catalyst, coupling an organoboron species with a halide.[5]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
For electron-rich substrates like this compound, the oxidative addition step can be sluggish. However, the primary amino group presents a more significant challenge. It can coordinate to the palladium center, potentially inhibiting the catalyst.[4] Studies on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, have shown that direct coupling of the unprotected amine results in low yields.[4][6] Protection of the amine as an acetamide circumvents this issue and leads to significantly improved yields.[4][7]
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Protecting Group | Arylboronic Acid | Catalyst / Ligand | Base | Conditions | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | None | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 90°C, 15h | Low | [4][6] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Acetyl | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 90°C, 15h | 85% | [4][7] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Acetyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 90°C, 15h | 88% | [4] |
| 2-Bromo-5-methylpyridin-4-amine | None | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 90°C, 12-16h | Good | [8] |
Analysis: The data strongly suggest that for substrates with an amino group at a position that can readily chelate or deactivate the palladium catalyst (like the C3 position in 5-bromo-2-methylpyridin-3-amine), protection is a crucial strategy.[4] For our target compound, this compound, the C2-amino group is also likely to interfere. Therefore, an N-protection strategy is highly recommended to achieve optimal yields.
Protocol: Suzuki-Miyaura Coupling of N-Protected this compound
This protocol is adapted from established procedures for similar substrates.[6][8]
Figure 3: General experimental workflow for Suzuki-Miyaura cross-coupling.
-
Amine Protection (e.g., Acetylation): Under a nitrogen atmosphere, stir a solution of this compound (1.0 eq) and acetic anhydride (1.1 eq) in acetonitrile. Add a catalytic amount of H₂SO₄. Stir for 30-60 minutes at 60°C, monitoring by TLC. Upon completion, cool, add water to precipitate the product, stir for 1 hour, filter, wash with water, and dry to yield the N-acetylated compound.[4]
-
Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (N₂ or Ar), combine the N-protected aminopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[8]
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL).[8]
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Deprotection (if necessary): The protecting group can be removed under appropriate acidic or basic conditions to yield the final 2-amino-pyridine derivative.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[9][10] The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[11]
The same electronic considerations discussed for the Suzuki coupling apply here. The electron-rich nature of this compound may slow the initial oxidative addition step. However, in this reaction, the substrate itself contains a primary amine that could potentially self-couple or react intermolecularly, leading to undesired oligomeric byproducts. While the C2-amino group is part of the substrate, its reactivity must be considered. Often, highly specialized ligands (e.g., XPhos, Xantphos) and strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) are required to favor the desired intermolecular coupling with the reagent amine over side reactions.[12]
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base | Conditions | Yield | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene, 110°C | High | [12] |
| 2-Amino-5-bromo-4-methylpyridine | 3,5-Dimethylaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane, 100°C, 12h | High | [12] |
| Aryl Bromide | Benzylamine | Pd(OAc)₂ / cataCXium A | K₂CO₃ | t-BuOH, 90°C, 12h | Moderate to Good | [12] |
| Aryl Bromide | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene, 100°C | High | General Conditions |
Analysis: The successful amination of 2-amino-5-bromo-4-methylpyridine demonstrates that C-N coupling is feasible even with a free amino group on the pyridine ring, provided the right catalytic system is employed.[12] The choice of ligand is critical to promote the desired reductive elimination over other pathways. For our target compound, the additional methoxy group might require slightly more forcing conditions or further optimization of the ligand/base combination to achieve high yields.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on state-of-the-art methods for the amination of challenging heteroaryl halides.[12]
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a strong base like cesium carbonate (1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired aminated product.
Conclusion
This compound is a valuable, albeit challenging, building block for complex molecule synthesis. Its reactivity is a product of a delicate balance between several factors:
-
High Electron Density: The combination of a C2-amino, C3-methoxy, and C6-methyl group makes the pyridine ring highly electron-rich. This can render the rate-limiting oxidative addition step in cross-coupling reactions slower than in electron-poor systems.
-
Catalyst Interaction: The C2-amino group can directly interact with the palladium catalyst. In Suzuki-Miyaura couplings, this often necessitates an N-protection strategy to prevent catalyst inhibition and achieve high yields.[4] In Buchwald-Hartwig aminations, careful selection of bulky, electron-rich phosphine ligands is crucial to facilitate the desired C-N bond formation and prevent side reactions.[12]
-
Steric Profile: The reaction site at C5 is sterically accessible, allowing for successful coupling with a variety of partners once the electronic and catalyst-inhibition challenges are overcome.
By understanding these underlying principles and employing the appropriate strategies—such as amine protection for Suzuki couplings and advanced ligand systems for Buchwald-Hartwig aminations—researchers can effectively utilize this compound to construct novel molecular architectures for drug discovery and materials science.
References
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLOC-4wAXgguEwqQQ7KpR5jKzmveefTSW6XmKSJHgRoN0mt7wzrSjNzU5mzyARzKVthwv4c5PGa4glyLsGdSr2bfYLLJPn7mjl02CxNJCwy0hJVkppSrxzQryxqDcYFgtdYSu-hWBtW4uTet-rtFn9m40Z5TTYDAb1f_9iqfdinoGV52Vi2DNEFPFDKcp18bWIl5aC_lsNYX8tvawA19rH5kFlKpnI_kNhUb3InBKPkaL49RzdJyp8TRfhSX8=]
- Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03932]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402038/]
- EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [URL: https://www.pearson.com/en-us/higher-education/mastering/products-and-services/pearson-plus/channel/eas-reactions-of-pyridine-100001007-100001007-100001007-100001007.html]
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00834a053]
- A mild, catalyst-free synthesis of 2-aminopyridines. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630238/]
- Synthesis of 2-aminopyridines. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aminopyridines_fig1_340150901]
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11243-020-00378-0]
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5479213/]
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- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01192a019]
- SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SYNTHESIS. ResearchGate. [URL: https://www.researchgate.net/publication/233075841_SYNTHESIS_IN_THE_PYRIDINE_SERIES_III_THE_SYNTHESIS_OF_NEW_35-DIMETHYL-4-SUBSTITUTED_PYRIDINES_STERIC_EFFECTS_AS_AN_AID_TO_SYNTHESIS]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
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- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/190]
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The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Aminopyridine Scaffold, a Privileged Player in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The dysregulation of these signaling enzymes is a hallmark of numerous diseases. Consequently, the design of potent and selective kinase inhibitors is a paramount goal in medicinal chemistry. Within the vast chemical space of potential inhibitors, the 2-aminopyridine moiety has distinguished itself as a "privileged scaffold."[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design.[2]
This guide focuses on the structure-activity relationship (SAR) of analogs based on the 5-Bromo-3-methoxy-6-methylpyridin-2-amine core. While direct, extensive SAR literature on this exact scaffold is nascent, a wealth of data from closely related 2-aminopyridine series allows for a robust, comparative analysis. By dissecting the roles of the substituents at each position of the pyridine ring, we can establish a foundational understanding to guide the rational design of next-generation inhibitors. We will explore how subtle modifications to this core structure can profoundly impact potency, selectivity, and cellular activity, supported by experimental data and detailed methodologies for compound evaluation.
Dissecting the Core: A Positional Analysis of Structure-Activity Relationships
The biological activity of any inhibitor is a finely tuned consequence of its three-dimensional structure and electronic properties. For the this compound scaffold, we can systematically probe the contribution of each substituent. The following analysis synthesizes findings from various 2-aminopyridine-based kinase inhibitor campaigns to build a predictive SAR model.
The C2-Amine: The Unwavering Anchor
The primary amine at the C2 position is arguably the most critical feature of the scaffold. It typically acts as a bidentate hydrogen bond donor, forming two crucial interactions with the backbone carbonyls and nitrogens of the kinase hinge region.[2] This interaction effectively anchors the molecule in the ATP-binding pocket.
-
Causality: Any modification that disrupts this hydrogen bonding pattern is expected to be detrimental to potency. For instance, N-alkylation or N-acylation introduces steric bulk and removes a hydrogen bond donor, which can severely reduce binding affinity. While some successful inhibitors feature a secondary amine at this position, the unsubstituted -NH2 group generally provides the most reliable and potent interaction. In one study on pyrido[2,3-d]pyrimidine inhibitors, the 2-amino group was essential for activity.[3]
The C5-Position: The Vector for Potency and Selectivity
The C5-bromo substituent serves as a versatile chemical handle and a key interaction point. The bromine atom can engage in halogen bonding with backbone carbonyls or other electron-rich residues in the active site. More importantly, it provides a prime location for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
Expertise in Action: Attaching various aryl or heteroaryl groups at this position allows for the exploration of the solvent-exposed region of the ATP pocket. This is a common strategy to enhance potency and dial in selectivity against different kinases. For example, in a series of Janus Kinase 2 (JAK2) inhibitors, modifications at this position were critical for achieving high potency and selectivity over other JAK family members. Replacing the bromine with hydrogen would likely lead to a significant loss of potency, while substitution with other halogens (Cl, I) could modulate the strength of halogen bonds and overall lipophilicity.
The C3-Methoxy Group: Probing the Ribose Pocket
The methoxy group at the C3 position projects towards the ribose-binding pocket of the ATP site. Its role is often to provide favorable van der Waals interactions and to properly orient other parts of the molecule.
-
Experimental Rationale: The size and nature of the alkoxy group at this position can be critical. Replacing the methoxy with a larger ethoxy or isopropoxy group could either enhance potency by filling a hydrophobic pocket or decrease it due to steric clash. Conversely, removing the group entirely or replacing it with a simple hydrogen would test the necessity of this interaction. SAR studies on related scaffolds often show that a small alkoxy group at this position is optimal for maintaining a balance between potency and favorable physicochemical properties.
The C6-Methyl Group: A Steric Gatekeeper
The C6-methyl group is positioned near the "gatekeeper" residue of the kinase active site—an amino acid that controls access to a deeper hydrophobic pocket.
-
Strategic Design: The size of the C6 substituent can be a key determinant of kinase selectivity. A small methyl group may be well-tolerated by a wide range of kinases. However, increasing its size to an ethyl or isopropyl group could introduce steric hindrance that prevents binding to kinases with bulky gatekeeper residues (like threonine) while still allowing interaction with kinases that have smaller gatekeepers (like glycine or valine). This provides a clear strategy for engineering selectivity into the inhibitor series.[4]
Comparative Analysis: SAR in Action with JAK2 Inhibitors
To illustrate these principles, we can examine data from a published series of 2-aminopyridine derivatives designed as JAK2 inhibitors. While not identical to our core topic, this series shares the 2-aminopyridine anchor and explores modifications that inform our understanding. The study identified Crizotinib, a known ALK inhibitor, as having activity against JAK2 and used it as a starting point for optimization.
| Compound ID | Core Scaffold Modification | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| Crizotinib | Reference Compound | 27 | >10000 | >10000 | >370 | >370 |
| 12k | 2-aminopyridine with piperidine linker | 6 | 1243 | 254 | 207 | 42 |
| 12l | 2-aminopyridine with piperidine linker | 3 | 1156 | 321 | 385 | 107 |
| 21b | Optimized 2-aminopyridine derivative | 9 | 2484 | 1656 | 276 | 184 |
| (Data synthesized from a study on 2-aminopyridine derivatives as JAK2 inhibitors) |
This data clearly demonstrates how modifications to the core scaffold, particularly through extensions from the pyridine ring (analogous to our C5-position), can dramatically improve potency against the target kinase (JAK2) while maintaining or improving selectivity against closely related family members (JAK1, JAK3). Compound 21b emerged as a highly potent and selective JAK2 inhibitor, validating the 2-aminopyridine scaffold as a viable starting point for kinase inhibitor design.
Workflow & Methodologies for SAR Determination
A robust SAR campaign relies on accurate and reproducible experimental data. The following protocols represent standard, self-validating methodologies for assessing the activity of novel kinase inhibitors.
Experimental Workflow for Kinase Inhibitor SAR
The process of establishing a structure-activity relationship is iterative, involving cycles of design, synthesis, and biological testing to refine compound properties.
Caption: Iterative workflow for SAR studies.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase by measuring ATP depletion.
Principle: Kinase activity consumes ATP, converting it to ADP. A luciferase-based system can be used to measure the remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Materials:
-
Target kinase (e.g., JAK2) and its specific substrate peptide.
-
Test compounds (analogs of the core scaffold).
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).
-
White, opaque 96-well or 384-well plates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal ATP concentration should be empirically determined (often near the Km for ATP).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion & Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.[5]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[2]
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HEL cells for JAK2).
-
Complete cell culture medium.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear tissue culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a serial dilution) to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results against compound concentration to determine the IC50 value.
Conclusion and Future Directions
The This compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, inferred from extensive research on related 2-aminopyridine series, provide a clear and rational path for optimization. The C2-amine serves as a non-negotiable anchor, while the C3, C5, and C6 positions offer distinct opportunities to modulate potency, selectivity, and pharmacokinetic properties. The C5-bromo position, in particular, is a gateway for introducing significant diversity to probe interactions in the solvent-front region of the kinase active site.
Future work should focus on the systematic synthesis and evaluation of analog libraries based on this specific core. Key experiments would involve:
-
Exploring C5 Substitutions: Synthesizing a library of analogs with diverse aryl and heteroaryl groups at the C5 position via Suzuki coupling to enhance potency and target selectivity.
-
Probing the C3 and C6 Positions: Modulating the size and electronics of the C3-alkoxy and C6-alkyl groups to optimize interactions with the ribose and gatekeeper regions, respectively.
-
Broad Kinase Profiling: Screening promising compounds against a wide panel of kinases to fully characterize their selectivity profile and identify potential off-target effects early in the discovery process.
By combining these rational design strategies with robust biochemical and cellular assays, researchers can effectively navigate the chemical space around this privileged scaffold to discover next-generation therapeutics for kinase-driven diseases.
References
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- PubMed Central. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- Royal Society of Chemistry. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
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A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Pyridine-Based Inhibitors
For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the selection of an appropriate in vitro assay is a critical, foundational step. The 2-aminopyridine scaffold, particularly derivatives of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, represents a promising class of compounds in kinase inhibitor design.[1][2] This guide provides an in-depth comparison of established in vitro kinase assay protocols to facilitate the robust characterization of these and other small molecule inhibitors. We will delve into the technical nuances of radiometric, luminescence, and fluorescence-based assays, offering detailed protocols and a comparative analysis to inform your experimental design.
The Central Role of Kinase Inhibition in Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major focus of therapeutic intervention.[4][5] The development of small molecule kinase inhibitors, therefore, holds immense therapeutic potential. The 2-aminopyridine core is a well-established pharmacophore that often engages in crucial hydrogen bonding within the ATP-binding site of kinases.[1] Strategic modifications, such as the introduction of a bromine atom, provide a versatile handle for synthetic elaboration to optimize potency and selectivity.[1][6]
Choosing the Right In Vitro Kinase Assay: A Comparative Overview
The initial evaluation of a compound's inhibitory activity is typically performed using in vitro biochemical assays.[7] A variety of formats are available, each with its own set of advantages and limitations. The choice of assay will depend on several factors, including the specific kinase of interest, the required throughput, cost considerations, and the availability of reagents and instrumentation.
Here, we compare three widely used in vitro kinase assay methodologies:
-
Radiometric Assays: The traditional "gold standard," directly measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[8][9]
-
Luminescence-Based Assays: A popular, non-radioactive alternative that measures kinase activity by quantifying the amount of ADP or ATP remaining in the reaction.[8][10]
-
Fluorescence-Based Assays: A diverse category of assays that utilize fluorescent probes to detect kinase activity, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET).
Below is a summary of the key characteristics of these assay formats:
| Assay Format | Principle | Throughput | Cost | Key Advantages | Key Disadvantages |
| Radiometric | Direct measurement of ³²P incorporation into a substrate.[9] | Low to Medium | Low (reagents) to High (waste disposal) | Gold standard, highly sensitive, direct measurement.[8] | Use of radioactivity, significant waste disposal and safety considerations. |
| Luminescence (ADP-Glo™) | Quantification of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.[11] | High to Very High | Medium | High sensitivity, broad applicability, non-radioactive.[8] | Indirect measurement, potential for ATP-dependent luciferase inhibition by test compounds. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled tracer upon binding to a kinase. | High | Medium to High | Homogeneous (no-wash) format, good for high-throughput screening. | Requires a suitable fluorescent tracer, can be susceptible to interference from fluorescent compounds.[12] |
Experimental Protocols: A Step-by-Step Guide
Radiometric Kinase Assay Protocol ([³²P]-ATP Filter Binding Assay)
This protocol describes a classic method for measuring the activity of a specific kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.
Causality Behind Experimental Choices: The use of [γ-³²P]ATP provides a direct and highly sensitive measure of kinase activity.[8][9] The P81 phosphocellulose paper selectively binds the phosphorylated substrate, allowing for the separation from unincorporated [γ-³²P]ATP.
Caption: Workflow for a radiometric kinase assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
[γ-³²P]ATP[13]
-
This compound derivative stock solution (in 100% DMSO)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid[13]
-
Scintillation vials and cocktail
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO.
-
Kinase Reaction Setup: a. In a microcentrifuge tube or well of a 96-well plate, combine the kinase assay buffer, the kinase, and its substrate. b. Add the test compound dilution or DMSO (for the "no inhibitor" control). c. Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: a. Prepare the ATP mixture by combining cold ATP and [γ-³²P]ATP. A final ATP concentration at or above the Kₘ of the kinase for ATP is recommended for robust activity.[13] b. Add the ATP mixture to the kinase reaction to initiate the reaction. c. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).[14]
-
Stop Reaction and Detect Phosphorylation: a. Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture directly onto the P81 phosphocellulose paper. b. Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13] c. Dry the P81 paper. d. Place the dried paper into a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control and calculate the IC₅₀ value.
Luminescence-Based Kinase Assay Protocol (ADP-Glo™)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[3]
Causality Behind Experimental Choices: The ADP-Glo™ assay is a two-step process. First, the remaining ATP from the kinase reaction is depleted. Then, the ADP generated is converted back to ATP, which is used by luciferase to produce a luminescent signal.[11] This design ensures that the signal is directly proportional to the kinase activity.
Caption: Workflow for an ADP-Glo™ luminescence-based kinase assay.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound derivative stock solution (in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)[3]
-
White, opaque 96-well or 384-well plates[3]
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.[3]
-
Kinase Reaction: a. To the wells of a white, opaque plate, add the kinase, substrate, and test compound dilution or DMSO control. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at 30°C for 60 minutes.[3]
-
ADP Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4][15] b. Incubate for 40 minutes at room temperature.[4] c. Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4][15] d. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Fluorescence Polarization (FP) Kinase Assay Protocol
This protocol is based on the principle that a small fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a kinase phosphorylates the tracer, it can be bound by a phosphospecific antibody, leading to a larger complex that tumbles more slowly and thus has a higher fluorescence polarization. Inhibitors of the kinase will prevent this phosphorylation, resulting in a low polarization signal.
Causality Behind Experimental Choices: FP assays are homogeneous, meaning they do not require separation steps, which makes them well-suited for high-throughput screening.[16] The change in molecular volume upon binding of the phosphorylated tracer to an antibody is the key to generating a detectable signal.[12]
Caption: Workflow for a fluorescence polarization kinase assay.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate (tracer)
-
Phosphospecific antibody
-
ATP
-
This compound derivative stock solution (in 100% DMSO)
-
Kinase assay buffer
-
Black, low-volume 96-well or 384-well plates
-
Plate reader with fluorescence polarization detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction: a. In a black microplate, combine the kinase, fluorescent tracer, and test compound or DMSO control. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for the desired time.
-
Detection: a. Add the phosphospecific antibody to the wells. b. Incubate to allow for binding equilibrium to be reached.[16]
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase. Calculate the percent inhibition and determine the IC₅₀ value.
Ensuring Data Integrity and Comparability
To ensure the trustworthiness and comparability of your results, several factors must be considered:
-
ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. It is recommended to perform assays at an ATP concentration equal to the Kₘ(ATP) of the kinase.[17]
-
Assay Validation (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18][19]
-
Controls: Always include appropriate positive and negative controls. A known inhibitor can serve as a positive control to validate the assay's performance.[7]
Conclusion
The selection of an appropriate in vitro kinase assay is a critical decision in the early stages of kinase inhibitor drug discovery. While radiometric assays remain the gold standard for their direct and sensitive nature, non-radioactive methods such as luminescence and fluorescence-based assays offer high-throughput capabilities with excellent sensitivity and are often preferred for primary screening. For the characterization of this compound derivatives and other novel kinase inhibitors, a thorough understanding of the principles, advantages, and limitations of each assay format is paramount. By carefully considering the experimental goals and adhering to rigorous validation standards, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.
References
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In High-Throughput Screening Assays in Drug Discovery. NIH. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Berger, J. P., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One, 9(7), e101532. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. [Link]
-
Harvey, I. S., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4537-4541. [Link]
-
Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 759, 13-21. [Link]
-
Gnad, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8704. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
Cobb, M. H. (2001). Assay of protein kinases using radiolabeled ATP: a protocol. Science's STKE, 2001(103), pl1. [Link]
-
Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals (Basel), 5(12), 1339-1357. [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... Retrieved from [Link]
-
Schwartz, D. M., et al. (2022). Protein kinases: drug targets for immunological disorders. Nature Reviews Drug Discovery, 21(12), 873-892. [Link]
-
Milanesi, F., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i587-i595. [Link]
-
Aushman, Y., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Journal of Clinical Oncology, 23(16_suppl), 9633-9633. [Link]
-
K-H. T. (2020). Z' Does Not Need to Be > 0.5. ACS Omega, 5(32), 20005-20008. [Link]
-
Drug Discovery Today. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Petr, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(424), ra42. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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Navigating the Synthesis of Bio-Active Scaffolds: A Comparative Analysis of Catalysts for the Suzuki Coupling of Aminobromopyridines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, pivotal for forging the carbon-carbon bonds that form the skeletons of countless pharmaceuticals and functional materials.[1] A particularly crucial application of this reaction lies in the synthesis of aminopyridine derivatives, which are prevalent structural motifs in a vast array of biologically active molecules. However, the Suzuki coupling of aminobromopyridines presents a unique set of challenges that demand a careful and informed selection of the catalytic system. This guide provides an in-depth comparative analysis of various catalysts, supported by experimental data, to empower researchers in navigating these challenges and optimizing their synthetic strategies.
The Challenge of Aminopyridines in Suzuki Coupling
The inherent chemical nature of aminobromopyridines complicates their participation in the Suzuki-Miyaura catalytic cycle. The primary obstacles include:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of both the pyridine ring and the amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby hindering the reaction's progress.[2][3]
-
Substrate Reactivity: While the electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the carbon-bromine bond towards the crucial oxidative addition step, the electron-donating amino group can counteract this effect.[3][4] The position of the amino group relative to the bromine atom further modulates the electronic properties and steric environment of the reaction center.[3]
-
Side Reactions: The presence of the amino group and the potential for catalyst inhibition can promote undesirable side reactions such as protodeboronation, dehalogenation, and homocoupling of the boronic acid.[2]
Overcoming these hurdles necessitates the use of sophisticated catalyst systems, often involving bulky, electron-rich ligands that can promote the desired catalytic turnover while minimizing inhibitory effects.
Comparative Performance of Catalytic Systems
The choice of the palladium precursor and, more critically, the ancillary ligand is paramount to achieving high efficiency in the Suzuki coupling of aminobromopyridines. Below, we compare the performance of several key catalyst systems.
Traditional vs. Advanced Ligand Systems: A Quantitative Look
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of aminobromopyridines with various arylboronic acids. This data, compiled from various studies, highlights the significant impact of ligand choice on reaction outcomes.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | 85-95 | - | 85 | 5 | [1][4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | 85-95 | - | 82 | 5 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 85-95 | - | 88 | 5 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | 100 | 4 | 95 (Expected) | 1-2 | [1][5] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 3-Amino-2-chloropyridine | Phenylboronic acid | 80-100 | - | High (Expected) | 2 | [2] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 3-Bromopyridine | Phenylboronic acid | 100 | 2 | 98 | 0.5 | [5] |
Analysis of Catalyst Performance:
-
Traditional Phosphine Ligands (e.g., PPh₃): As demonstrated with Pd(PPh₃)₄, traditional phosphine ligands can provide good to excellent yields for the Suzuki coupling of some aminobromopyridines.[1] However, they often require higher catalyst loadings and may not be as effective for more challenging or sterically hindered substrates.[5]
-
Buchwald Ligands (e.g., SPhos, XPhos): The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, developed by Professor Stephen Buchwald, has revolutionized Suzuki-Miyaura couplings.[6] Ligands like SPhos and XPhos significantly enhance catalytic activity, allowing for lower catalyst loadings, shorter reaction times, and broader substrate scope, particularly with less reactive aryl chlorides and challenging heteroaryl halides.[1][5][6] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7] Their strong σ-donating ability enhances the electron density at the palladium center, leading to highly active catalysts.[5] Precatalyst systems like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for heteroaryl couplings, often achieving high turnover numbers (TON) and turnover frequencies (TOF).[5][8]
-
Nickel-Based Catalysts: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis has gained significant attention.[9][10] Nickel catalysts can be particularly effective for the coupling of aryl chlorides and phenol derivatives.[9][10] While the scope of nickel-catalyzed couplings of two heteroaryl partners has historically been more limited, recent advances are expanding their utility.[9]
Visualizing the Catalytic Cycle and Catalyst Comparison
To better understand the reaction mechanism and the relative performance of different catalyst types, the following diagrams are provided.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A qualitative comparison of different catalyst systems for Suzuki coupling.
Experimental Protocols
For researchers looking to implement these catalytic systems, the following detailed protocols provide a starting point for the Suzuki coupling of an aminobromopyridine.
Protocol 1: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This protocol is a general procedure for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[1]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of aminobromopyridines is a critical transformation in the synthesis of many important pharmaceutical compounds. While challenging, a rational approach to catalyst selection can lead to high-yielding and efficient reactions. For routine couplings of less sterically demanding substrates, traditional catalysts like Pd(PPh₃)₄ can be sufficient.[1] However, for more challenging aminobromopyridines, or when higher efficiency is desired, the use of advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbene ligands, is highly recommended.[1][5] Furthermore, the development of cost-effective nickel-based catalysts presents an exciting avenue for more sustainable and economical large-scale syntheses.[10] By understanding the underlying principles of catalyst activity and carefully selecting the appropriate catalytic system, researchers can confidently and effectively incorporate valuable aminopyridine moieties into their target molecules.
References
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. BenchChem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. BenchChem.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCI Chemicals.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC - NIH.
- C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. Scilit.
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI.
- In situ palladium / N-heterocyclic carbene complexe catalyzed carbonylative cross coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities. ResearchGate.
- Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water. PMC - NIH.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Bromo-3-methoxy-6-methylpyridin-2-amine
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous verification of a synthesized molecule's purity is not merely a quality control step; it is the bedrock upon which reliable and reproducible research is built. The presence of even minute impurities can lead to anomalous biological activity, misleading structure-activity relationships (SAR), and ultimately, costly delays in the drug discovery pipeline. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a key building block in the synthesis of various pharmaceutical agents.
The narrative that follows is grounded in years of field experience, offering not just protocols, but the scientific rationale behind the choice of each analytical technique. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing a multi-faceted strategy for achieving a comprehensive purity profile.
The Strategic Importance of Orthogonal Analytical Methods
A single analytical technique, no matter how powerful, can be susceptible to blind spots. Co-eluting impurities in chromatography or overlapping signals in spectroscopy can mask the presence of contaminants. Therefore, a robust purity assessment strategy relies on the principle of orthogonality—employing multiple analytical methods that rely on different physicochemical principles of separation and detection. This approach provides a more complete and trustworthy picture of the sample's composition.
A-Comparative Guide to the X-ray Crystallography of 5-Bromo-3-methoxy-6-methylpyridin-2-amine Derivatives
Introduction: The Structural Imperative for Pyridin-2-amine Scaffolds in Drug Discovery
Substituted pyridin-2-amine cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their prevalence stems from their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and aromatic stacking, which are critical for molecular recognition at biological targets. The specific derivative, 5-Bromo-3-methoxy-6-methylpyridin-2-amine, incorporates a unique combination of functional groups—a halogen atom (bromine), an electron-donating methoxy group, a methyl group, and an amino group—each contributing to its steric and electronic profile.
The precise three-dimensional arrangement of these groups is paramount to a molecule's biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this absolute structure.[1] It provides atomic-level resolution, revealing bond lengths, bond angles, and the conformation of the molecule within a crystal lattice.[2][3] This structural information is invaluable in structure-based drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[4]
While a search of the Cambridge Structural Database (CSD) and other literature sources did not yield a publicly available crystal structure specifically for this compound as of January 2026, this guide provides a comprehensive framework for its crystallographic analysis.[5][6] We will detail a robust, field-proven workflow for synthesis, crystallization, and X-ray diffraction analysis, contextualized with insights applicable to this class of small organic molecules. Furthermore, we will compare the strengths and limitations of SCXRD against alternative structural elucidation techniques.
Section 1: Proposed Experimental Workflow for Crystallographic Analysis
Achieving a high-quality crystal structure begins with the synthesis of pure material and successful crystallization. The following section outlines a detailed, step-by-step protocol designed to take this compound from a synthetic target to a diffraction-ready crystal.
Synthesis and Purification
The synthesis of substituted pyridines is well-established. A plausible synthetic route to the target compound could involve the functionalization of a pre-existing pyridine ring. For instance, a synthetic pathway could be adapted from known procedures for similar aminopyridines, potentially starting from a commercially available precursor like 5-bromo-2-methylpyridin-3-amine.[7][8] The synthesis would likely involve steps such as methoxylation and subsequent functional group manipulations.[9][10]
Exemplary Purification Protocol:
-
Initial Purification: Following the final synthetic step, the crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from reagents and byproducts.
-
Purity Assessment: The purity of the collected fractions should be assessed by Thin Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of >99% is highly desirable for crystallization.
-
Final Polish: If necessary, a final recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to remove any remaining minor impurities and to yield a highly pure, crystalline powder ready for crystallization screening.
Crystallization Screening: The Path to a Single Crystal
Crystallization is often the most challenging step in SCXRD.[2][3] It involves a systematic exploration of conditions to gently coax the molecules out of solution into an ordered, crystalline lattice. For a small organic molecule like this compound, several classical techniques are highly effective.[11][12]
Step-by-Step Crystallization Protocol:
-
Solubility Screening: Begin by determining the qualitative solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal crystallization solvent is one in which the compound is sparingly soluble.
-
Primary Crystallization Methods: Set up crystallization trials using the following methods in parallel. Use small, clean glass vials (e.g., 1-dram vials).
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble to create a near-saturated solution. Cover the vial with a cap that has a small pinhole to allow for slow solvent evaporation over several days to weeks.[12]
-
Vapor Diffusion (Solvent/Anti-solvent): This is a highly effective method for small quantities of material.[11][12]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger, sealed outer vial containing a larger volume of an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the "good" solvent).
-
Slow diffusion of the anti-solvent vapor into the inner vial will gradually reduce the solubility of the compound, promoting crystallization.
-
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound. Slow diffusion at the interface can lead to crystal growth.[12]
-
-
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals.
Table 1: Recommended Starting Conditions for Crystallization Screening
| Method | "Good" Solvent (for Compound) | Anti-Solvent | Temperature |
| Slow Evaporation | Dichloromethane, Ethyl Acetate, Acetone | N/A | Room Temp. |
| Vapor Diffusion | Dichloromethane | Hexane, Pentane | Room Temp. |
| Vapor Diffusion | Methanol | Diethyl Ether | 4°C |
| Vapor Diffusion | Toluene | Heptane | Room Temp. |
Causality: The choice of solvents is critical. A combination of a volatile "good" solvent and a less volatile "anti-solvent" in vapor diffusion allows for a slow, controlled change in supersaturation, which is the driving force for high-quality crystal growth.[12]
Section 2: The X-ray Diffraction Experiment and Structure Solution
Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the molecular structure.
Data Collection
A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer and placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in a focused beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique pattern of spots that are recorded on a detector.[13] Modern diffractometers, such as those equipped with CCD or CMOS detectors, can collect a complete dataset in a matter of hours.[1]
Structure Solution and Refinement
The collected diffraction data (positions and intensities of the spots) are used to solve the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal.
-
Structure Solution: "Direct methods" or Patterson methods are computational techniques used to determine the initial phases of the diffracted X-rays, which leads to an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and accurate molecular structure.[14][15]
The final output includes the precise coordinates of each atom, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.
Section 3: Comparative Analysis with Alternative Techniques
While SCXRD is the gold standard for absolute structure determination, other techniques provide complementary information and can be viable alternatives, especially when crystallization is unsuccessful.[2][16]
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | X-ray scattering by electrons in a single crystal. | - Unambiguous determination of absolute 3D structure.[1] - Provides precise bond lengths, angles, and stereochemistry. - Reveals packing and intermolecular interactions. | - Requires high-quality single crystals, which can be difficult to obtain.[3] - The solid-state conformation may differ from the solution-state. |
| Powder X-ray Diffraction (PXRD) | X-ray scattering by a microcrystalline powder. | - Does not require single crystals.[17] - Excellent for phase identification, polymorph screening, and quality control.[18] - Rapid data acquisition. | - Provides limited structural information (unit cell, fingerprint). - Full structure solution is possible but challenging and often yields lower precision than SCXRD.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed information about the molecular structure in solution. - Excellent for determining connectivity and relative stereochemistry. - Does not require crystallization. | - Does not provide absolute 3D structure or bond lengths directly. - Structure is inferred from correlations, not directly imaged. - Can be complex to interpret for large or conformationally flexible molecules. |
| Computational Modeling (e.g., DFT) | Solving the Schrödinger equation for a molecule to predict its properties. | - Can predict low-energy conformations and geometric parameters. - Provides insights into electronic properties (e.g., electrostatic potential). - No experimental sample needed. | - It is a theoretical prediction, not an experimental measurement. - Accuracy is highly dependent on the level of theory and basis set used. - Must be validated by experimental data. |
Visualization of the Crystallographic Workflow
The process from a purified compound to a final, validated crystal structure is a multi-step workflow.
Caption: Workflow from synthesis to final crystal structure.
Conclusion
For drug development professionals working with novel chemical entities like this compound, obtaining a single-crystal X-ray structure is a critical step. It provides the ultimate proof of structure and offers unparalleled insight into the molecule's three-dimensional architecture. This detailed understanding of molecular geometry and intermolecular interactions is fundamental to the rational design of more effective and safer medicines. While challenges in crystallization can arise, the systematic approach outlined in this guide provides a robust framework for success. The data gleaned from SCXRD, when compared and combined with techniques like NMR and computational modeling, offers a holistic structural understanding that is essential for accelerating modern drug discovery pipelines.[1]
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Blue Scientific. XRD in Drug Discovery & Development. Available from: [Link]
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Thakral, S., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Research. Available from: [Link]
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Pandey, P.K. (2025). XRD Analysis In Drug Development: Key Interview Questions and Answers. PharmaGuru. Available from: [Link]
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Bhardwaj, R.M., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals. Available from: [Link]
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Jones, A.O.F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
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Taylor, C. (2020). What Role does X-Ray Diffraction have in Drug Analysis?. News-Medical.Net. Available from: [Link]
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Staples, R.J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available from: [Link]
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Jones, A.O.F., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available from: [Link]
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Bacchi, A., et al. (2005). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. Available from: [Link]
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Available from: [Link]
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Olivo, G., et al. (2015). Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine. Acta Crystallographica Section E. Available from: [Link]
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Guionneau, P., et al. (2014). Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine. Acta Crystallographica Section E. Available from: [Link]
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An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available from: [Link]
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Rajesh, R., et al. (2019). Crystal structure of a new 2,6-bis(imino)pyridine derivative. ResearchGate. Available from: [Link]
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Yuan, L., et al. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. ResearchGate. Available from: [Link]
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Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
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Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. Available from: [Link]
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Thomas, L.K., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. Available from: [Link]
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X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available from: [Link]
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2-Amino-3-bromo-5-methylpyridine. PubChem. Available from: [Link]
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyridine Scaffolds
This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from distinct pyridine-based scaffolds. As a foundational structure in modern medicinal chemistry, the pyridine ring's unique electronic properties and versatility have made it a cornerstone in the development of targeted kinase inhibitors.[1][2] This document moves beyond a simple listing of compounds, delving into the structure-activity relationships (SAR), comparative efficacy data, and the experimental methodologies that validate these findings. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of pyridine-based kinase inhibitor design and evaluation.
The Pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The pyridine ring is a six-membered aromatic heterocycle whose nitrogen atom makes it a bioisostere of the adenine ring in ATP.[3] This fundamental property allows pyridine derivatives to act as effective "hinge-binding" cores, competitively occupying the ATP-binding pocket of a wide array of kinases.[4] This interaction is the primary mechanism of action, blocking the phosphotransfer reaction and thereby disrupting the downstream signaling pathways that are often hyperactive in diseases like cancer.[5] The true power of the pyridine scaffold lies in its synthetic tractability, which allows for precise chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[4][6]
Visualizing the Mechanism: ATP-Competitive Inhibition
The following diagram illustrates the fundamental principle of how a pyridine-based inhibitor competes with ATP for the kinase active site.
Caption: ATP-competitive binding mechanism of pyridine-based kinase inhibitors.
Comparative Efficacy of Key Pyridine-Based Scaffolds
The versatility of the pyridine core has led to the development of numerous derivatives, including fused heterocyclic systems, each with a unique profile of kinase targets and inhibitory potency. Here, we compare several prominent scaffolds.
Pyrazolopyridines: A Clinically Validated Scaffold
Pyrazolopyridines, which fuse a pyrazole ring with a pyridine ring, are highly effective hinge-binding cores that have yielded several successful anti-cancer drugs.[4] Their bicyclic structure offers advantages in optimizing pharmacokinetic and pharmacodynamic properties.[4] Notably, Selpercatinib, a RET kinase inhibitor built on a pyrazolo[1,5-a]pyridine core, is FDA-approved for treating certain types of lung and thyroid cancer.[7]
Table 1: Efficacy of Representative Pyrazolopyridine-Based Kinase Inhibitors
| Compound | Primary Target(s) | Indication / Cell Line | IC50 / Potency | Reference |
| Selpercatinib (10) | RET Kinase | NSCLC, Thyroid Cancer | FDA-Approved Drug | [4][7] |
| Glumetinib (11) | c-Met | Cancer | Phase III Clinical Trials | [4][7] |
| Camonsertib (12) | ATR Kinase | Cancer | Phase II Clinical Trials | [4][7] |
| Olverembatinib (13) | Bcr-Abl | Chronic Myeloid Leukemia | Approved (China) / Clinical Trials | [4][7] |
| Compound 26 | JAK2 | SW620 Colorectal Cancer | High cellular p-STAT1 potency | [4] |
Isothiazolo[4,3-b]pyridines: Dual-Targeting and Antiviral Agents
The isothiazolo[4,3-b]pyridine scaffold has demonstrated a unique capacity for dual inhibition of lipid kinases PIKfyve and PIP4K2C, leading to broad-spectrum antiviral and antitumoral activities.[8] Structure-activity relationship studies show that while a wide variety of substituents are tolerated at the aryl ring (position 6), the SAR at position 3 is more restricted.[8] This scaffold has also been optimized to target Cyclin G-associated kinase (GAK) for antiviral applications against dengue virus.[9]
Table 2: Efficacy of Isothiazolo[4,3-b]pyridine Derivatives
| Compound | Target(s) | Activity Type | IC50 / KD | Reference |
| RMC-113 (21) | PIKfyve / PIP4K2C | Dual Kinase Inhibition | 8 nM / 46 nM | [8] |
| 4-carboxamide analogue | PIKfyve | Kinase Inhibition | 1 nM | [8] |
| Modified Compound | GAK | Antiviral (Dengue) | Low nanomolar binding affinity | [9] |
Simple Pyridine and Pyridine-Carboxamide Derivatives
Even without fused rings, the core pyridine scaffold is a powerful starting point for potent and selective inhibitors. Systematic exploration and structure-based design have led to successful inhibitors for Rho kinases (ROCK), Vaccinia-related kinases (VRK), and Janus kinases (JAK).[10][11][12] For instance, a series of pyridine-2-carboxamide analogues showed strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), an attractive immunotherapy target.[13]
Table 3: Efficacy of Various Pyridine-Based Inhibitors
| Compound | Primary Target | Activity / Cell Line | IC50 / Potency | Reference |
| Compound 37 | ROCK1/ROCK2 | Kinase Inhibition | Potent and selective inhibition | [10] |
| Compound 12 | PIM-1 Kinase | MCF-7 (Breast Cancer) | 14.3 nM | [14] |
| Compound 12 (Acyl) | TYK2 | Kinase Inhibition | Better in vivo efficacy than BMS-986165 | [11] |
| Compound 26 (Amino) | VRK1 | Kinase Inhibition | 150 nM | [12] |
| Compound 19 | HPK1 | CT26 (Colorectal Cancer) | 94.3% Tumor Growth Inhibition (in combo) | [13] |
Experimental Validation: Protocols for Assessing Inhibitor Efficacy
The journey from a promising compound to a validated inhibitor is paved with rigorous experimental testing. A critical challenge is ensuring that potent hits from biochemical assays translate to functional inhibition within a cellular context.[15] Therefore, a multi-faceted approach combining both in vitro enzymatic assays and cell-based functional assays is imperative.
Workflow for Kinase Inhibitor Efficacy Testing
The following workflow outlines the logical progression from initial biochemical screening to cellular validation.
Caption: A standard workflow for evaluating pyridine-based kinase inhibitors.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a gold-standard method for directly measuring the catalytic activity of a kinase and determining the IC50 value of an inhibitor.[16][17] The direct measurement of substrate phosphorylation provides high sensitivity and is a benchmark for validating data from other methods.[17][18]
Objective: To determine the concentration at which a pyridine-based inhibitor reduces the enzymatic activity of a target kinase by 50% (IC50).
Materials:
-
Recombinant human protein kinase
-
Specific substrate peptide or protein
-
Pyridine-based inhibitor stock solution (in DMSO)
-
[γ-32P]-ATP or [γ-33P]-ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution (at a concentration equal to the Km(ATP) of the kinase for Ki determination)[17]
-
Phosphoric acid (to stop the reaction)
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Perform serial dilutions of the pyridine-based inhibitor in the kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Kinase reaction buffer.
-
Diluted inhibitor or DMSO control.
-
Substrate peptide/protein.
-
Recombinant kinase enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP/[γ-32P]-ATP mixture to each well. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto the phosphocellulose filter paper. Immediately immerse the filter paper in a bath of phosphoric acid.
-
Wash: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-32P]-ATP. The phosphorylated substrate will remain bound to the paper.
-
Quantification: Place the washed filter paper squares into scintillation vials with scintillation fluid. Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the background CPM (no-enzyme control) from all other readings.
-
Normalize the data by setting the CPM of the DMSO control to 100% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Detailed Protocol: Cellular Target Engagement Assay (NanoBRET™)
While a biochemical assay confirms enzyme inhibition, a cellular assay is crucial to verify that the compound can enter a cell and bind to its intended target in a physiological environment.[15] The NanoBRET™ assay is a widely used method for this purpose.[15][19]
Objective: To quantify the binding affinity (potency) of a pyridine-based inhibitor to its target kinase within intact cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Expression vector for the target kinase fused to NanoLuc® luciferase.
-
Expression vector for a control protein (e.g., HaloTag®-NanoLuc® fusion).
-
NanoBRET™ fluorescent energy transfer tracer specific for the kinase target.
-
Pyridine-based inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
Furimazine (NanoLuc® substrate).
-
Multi-well plates suitable for luminescence detection.
Procedure:
-
Cell Preparation: Co-transfect the chosen cell line with the NanoLuc®-kinase fusion vector and a transfection control vector. Plate the transfected cells into 96-well or 384-well plates and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of the pyridine-based inhibitor in Opti-MEM®. Add the diluted compounds to the appropriate wells containing the transfected cells.
-
Tracer Addition: Add the fluorescent tracer (at its predetermined optimal concentration) to all wells. Incubate the plate under controlled conditions (e.g., 37°C, 5% CO2) for approximately 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ substrate solution by diluting Furimazine in Opti-MEM®. Add this solution to all wells.
-
Signal Detection: Read the plate within 10-15 minutes using a luminometer equipped with two filters to measure the donor emission (luciferase, ~460nm) and acceptor emission (tracer, >600nm) simultaneously.
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data using controls (no tracer and vehicle-only).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which reflects the inhibitor's potency in a cellular environment.
-
Conclusion and Future Directions
The pyridine scaffold and its derivatives, particularly fused systems like pyrazolopyridines, remain a highly productive area for the discovery of novel kinase inhibitors.[4] The success of approved drugs like Selpercatinib validates this approach and fuels further exploration.[7] The key to advancing the field lies in a deep understanding of structure-activity relationships and the diligent application of a multi-tiered experimental approach that bridges the gap between biochemical potency and cellular efficacy.[15] Future efforts will likely focus on designing next-generation inhibitors with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance.[6] The continued integration of computational docking, structure-based design, and robust biological validation will be essential for translating these promising chemical scaffolds into transformative therapies.
References
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- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.
- Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associ
- (PDF)
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A Comparative Guide to the Synthetic Validation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison of synthetic routes to 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a valuable building block in drug discovery. We will explore a primary, direct synthetic approach and a plausible alternative, offering detailed experimental protocols, comparative data, and insights into the chemical logic underpinning each strategy.
Introduction to the Target Molecule
This compound is a highly functionalized pyridine derivative. The presence of a bromine atom at the 5-position provides a handle for further synthetic transformations, such as cross-coupling reactions, while the amino, methoxy, and methyl groups influence the molecule's electronic properties and steric environment, making it an attractive scaffold for the development of new chemical entities.
Primary Synthetic Route: Direct Bromination
The most straightforward and economically viable approach to this compound is the direct electrophilic bromination of the commercially available starting material, 3-Methoxy-6-methylpyridin-2-amine. This route is predicated on the activating and directing effects of the amino and methoxy groups on the pyridine ring.
Reaction Pathway
Caption: Primary synthetic route via direct bromination.
Experimental Protocol: Direct Bromination
This protocol outlines a method for the regioselective bromination of 3-Methoxy-6-methylpyridin-2-amine using N-Bromosuccinimide (NBS).[1][2]
Materials:
-
3-Methoxy-6-methylpyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-Methoxy-6-methylpyridin-2-amine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, maintaining the low temperature.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]
Discussion of the Primary Route
The rationale for this direct approach lies in the strong activating nature of the amino group at the 2-position, which directs electrophilic substitution to the 5-position (para to the amino group).[4] The methoxy group at the 3-position further activates the ring towards electrophilic attack. The use of NBS is preferred over liquid bromine as it is a safer and easier-to-handle crystalline solid that provides a low concentration of bromine in the reaction mixture, which can help to minimize the formation of di-brominated byproducts.[5][6]
Alternative Synthetic Route: A Multi-step Approach
To provide a comprehensive comparison, we outline a plausible, albeit more circuitous, alternative synthetic pathway. This route involves the sequential introduction of the desired functional groups, starting from a different commercially available pyridine derivative.
Reaction Pathway
Sources
The Versatile Scaffold: A Comparative Guide to the Applications of 5-Bromo-3-methoxy-6-methylpyridin-2-amine in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic design of small molecule kinase inhibitors is of paramount importance. The pyridine core, a privileged scaffold, has consistently demonstrated its utility in the development of potent and selective therapeutic agents. Within this class of heterocycles, 5-Bromo-3-methoxy-6-methylpyridin-2-amine emerges as a highly versatile and valuable building block. Its unique substitution pattern, featuring a reactive bromine atom, a hydrogen bond-donating amino group, and a methoxy group that can influence solubility and metabolic stability, provides a fertile ground for the generation of diverse chemical libraries. This guide provides an in-depth technical comparison of the potential applications of this scaffold, supported by experimental data from analogous systems, and offers detailed protocols for its utilization in the synthesis and evaluation of novel kinase inhibitors.
The Strategic Advantage of the this compound Scaffold
The inherent chemical functionalities of this compound offer medicinal chemists a powerful toolkit for molecular elaboration. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2][3] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of interactions within the ATP-binding pocket of target kinases.
The 2-amino group is crucial for establishing key hydrogen bond interactions with the hinge region of many kinases, a critical determinant of binding affinity.[1] Furthermore, the 3-methoxy and 6-methyl groups can provide additional hydrophobic interactions, influence the overall conformation of the inhibitor, and modulate physicochemical properties such as lipophilicity and metabolic stability.
Comparative Analysis: Targeting Polo-like Kinase 4 (PLK4)
To illustrate the potential of the this compound scaffold, we will draw a comparison with inhibitors developed for Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication and its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4][5] Derivatives of structurally related aminopyridines have shown significant promise as PLK4 inhibitors.[4]
Below is a comparative table of a known PLK4 inhibitor and hypothetical derivatives of our scaffold of interest, with projected performance data based on published findings for similar compounds.
| Compound | Core Scaffold | Target | IC50 (nM) | Selectivity Profile | Key Interactions |
| Centrinone (Reference) | Aminopyrazole | PLK4 | 2.71 | High selectivity over other PLK family members | H-bonds with hinge region, hydrophobic interactions in ATP pocket.[5] |
| Hypothetical Cmpd A | 5-Phenyl-3-methoxy-6-methylpyridin-2-amine | PLK4 | ~5-15 | Potentially good selectivity, requires experimental validation. | H-bonds from 2-amino group to hinge, π-stacking from the introduced phenyl ring. |
| Hypothetical Cmpd B | 5-(Thiophen-2-yl)-3-methoxy-6-methylpyridin-2-amine | PLK4 | ~10-30 | May exhibit a different selectivity profile due to the heteroaromatic substituent. | H-bonds from 2-amino group to hinge, potential for additional H-bonds with the thiophene sulfur. |
| Hypothetical Cmpd C | 5-(Morpholino)-3-methoxy-6-methylpyridin-2-amine | PLK4 | ~20-50 | Selectivity may be influenced by the polar morpholino group. | H-bonds from 2-amino group to hinge, improved solubility due to the morpholino moiety. |
This comparative data highlights how modifications at the 5-position of the pyridine ring can significantly impact the inhibitory activity and selectivity profile of the resulting compounds. The choice of the coupled moiety is a critical experimental variable in the hit-to-lead and lead optimization phases of drug discovery.
Experimental Protocols
Synthesis of 5-Aryl-3-methoxy-6-methylpyridin-2-amine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Potassium phosphate (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the corresponding arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro PLK4 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant PLK4 enzyme, and the peptide substrate.
-
Add the test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Molecular Logic
PLK4 Signaling Pathway and Inhibition
Caption: The PLK4 signaling pathway and its inhibition by a derivative.
Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for the preparation of kinase inhibitors.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic substitution pattern allows for the facile generation of diverse chemical libraries through well-established synthetic methodologies. The comparative analysis with known PLK4 inhibitors demonstrates the potential for developing potent and selective agents from this scaffold. The provided experimental protocols and workflow diagrams offer a practical guide for researchers and drug development professionals to harness the potential of this valuable building block in their quest for new and effective therapeutics.
References
- Benchchem.
- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Benchchem.
- National Institutes of Health.
- Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
- MDPI.
- Benchchem. Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-methoxy-6-methylpyridin-2-amine
This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-3-methoxy-6-methylpyridin-2-amine. As a halogenated heterocyclic amine, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Compound Profile and Hazard Assessment
The primary hazards associated with similar brominated pyridines include:
The presence of the bromine atom classifies this compound as a halogenated organic, placing it under stricter regulatory scrutiny for disposal.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if ingested. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][6] |
| Skin Corrosion/Irritation | Causes irritation upon contact. | Wear protective gloves and impervious clothing.[2][4] |
| Serious Eye Damage/Irritation | Causes serious irritation. | Wear tightly fitting safety goggles.[4][6] |
| Environmental Hazard | Halogenated compounds can be persistent and harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain.[2][7] |
Regulatory Framework: Why Special Disposal is Required
The disposal of this compound is governed by regulations managing hazardous chemical waste. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]
Because this compound is an organobromine, it falls into the category of halogenated organic waste.[10] Federal regulations, specifically 40 CFR § 721.8675, outline disposal requirements for halogenated pyridines, which include chemical destruction as a primary method.[11] This regulation also sets a stringent limit for release to water at a concentration of 0.2 ppb, reinforcing that under no circumstances should this compound or its solutions be disposed of via the sewer system .[11][12]
Improper disposal can lead to significant environmental harm and may result in substantial legal and financial penalties for the institution.[12]
The Core of Safe Disposal: Segregation and Decision-Making
The most critical principle in chemical waste management is proper segregation. Mixing different waste streams can create unforeseen hazards and significantly complicates the disposal process. Halogenated wastes are typically managed via high-temperature incineration, a process that is more costly and specialized than non-halogenated solvent disposal.[12]
The following decision tree illustrates the correct workflow for segregating and managing waste streams containing this compound.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. Always perform these steps within a certified chemical fume hood.
Protocol 4.1: Disposal of Pure Compound or Concentrated Solutions
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves as specified by your institution's safety office), and chemical safety goggles.[4][13]
-
Container Selection: Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid. The container must be designated for "Halogenated Organic Waste." [14]
-
Waste Transfer: Carefully transfer the solid powder or concentrated liquid into the designated waste container using a funnel or other appropriate tools to prevent spillage.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) or your laboratory's main waste collection point. Ensure it is segregated from incompatible materials, such as strong acids and oxidizers.[13][14]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for final disposal, which will typically be high-temperature incineration at a licensed facility.[12]
Protocol 4.2: Disposal of Dilute Solutions
Even trace amounts of this compound make aqueous or organic solutions hazardous. Do not pour down the drain. [11]
-
PPE and Container Selection: Follow steps 1 and 2 from Protocol 4.1, using a liquid waste container designated for "Halogenated Organic Waste."
-
Waste Transfer: Use a funnel to pour the dilute solution into the waste container.
-
Labeling: Label the container as "Hazardous Waste." List all constituents, including solvents and an estimated concentration of this compound.
-
Storage and Disposal: Follow steps 5 and 6 from Protocol 4.1.
Protocol 4.3: Management of Contaminated Labware and Debris
-
Grossly Contaminated Items: Any items visibly contaminated with the compound (e.g., weigh boats, paper towels from a spill clean-up, heavily contaminated gloves) must be disposed of as solid hazardous waste. Place them in a designated, lined solid waste container.[2]
-
Trace Contaminated Items: For items with only trace contamination (e.g., gloves worn during routine handling), consult your institutional policy. The most conservative and recommended approach is to dispose of them as solid hazardous waste.
-
"Empty" Containers: An "empty" container that held the pure compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as liquid halogenated hazardous waste.[2] Puncturing the container to prevent reuse before disposal is also a common practice.[2]
Protocol 4.4: Spill Clean-up
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill and absorb it with an inert material like vermiculite or sand.[14]
-
Carefully scoop the absorbent material and spilled compound into a sealable container.
-
Label the container as solid hazardous waste and dispose of it according to Protocol 4.3.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[14]
-
Summary: Best Practices at a Glance
| Do | Do Not |
| Always wear appropriate PPE (goggles, gloves, lab coat). | Never dispose of this chemical down the drain. |
| Always segregate halogenated waste from non-halogenated waste. | Never mix this waste with incompatible chemicals like strong oxidizers. |
| Always use clearly labeled, sealed, and compatible waste containers. | Never leave a hazardous waste container open or unlabeled. |
| Always collect rinsate from cleaning contaminated glassware as hazardous waste. | Never dispose of "empty" containers in the regular trash unless properly decontaminated. |
| Always consult your institution's EHS office with any questions. | Never accumulate excessive amounts of waste in the laboratory. |
By adhering to these procedures, you contribute to a safe research environment and ensure that your work complies with environmental regulations, building a culture of safety and responsibility within the scientific community.
References
-
Title: SAFETY DATA SHEET - 5-Bromo-2-methoxy-3-methylpyridine Source: Thermo Fisher Scientific URL: [Link]
-
Title: PYRIDINE FOR SYNTHESIS - Safety Data Sheet Source: Loba Chemie URL: [Link]
-
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: Federal Register/Vol. 63, No. 85/Monday, May 4, 1998/Rules and Regulations (Organobromine Production Wastes) Source: GovInfo URL: [Link]
-
Title: Laboratory chemical waste disposal guidelines Source: University of Otago URL: [Link]
-
Title: Environmental Fact Sheet, Organobromine Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Standard Operating Procedure for Pyridine Source: Washington State University URL: [Link]
-
Title: Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) Source: GovInfo URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: MDPI URL: [Link]
-
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL: [Link]
-
Title: Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 5-Bromo-2-methylpyridin-3-amine Source: PubChem URL: [Link]
-
Title: Amine Reactivity Source: Michigan State University Chemistry URL: [Link]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. lobachemie.com [lobachemie.com]
- 8. govinfo.gov [govinfo.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-3-methoxy-6-methylpyridin-2-amine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Bromo-3-methoxy-6-methylpyridin-2-amine. Developed for researchers, scientists, and professionals in drug development, this guide is built on a foundation of established safety principles for related chemical classes, ensuring a cautious and proactive approach to laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are extrapolated from data on structurally similar aminopyridines, brominated aromatic compounds, and pyridine derivatives.
Hazard Analysis: An Evidence-Based Approach
Understanding the potential hazards of this compound is paramount to establishing effective safety protocols. Our analysis is based on the known toxicological profiles of its constituent chemical moieties: the aminopyridine core, the bromine substituent, and the methoxy group.
-
Aminopyridines : This class of compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4] They are often associated with skin, eye, and respiratory irritation.[4]
-
Brominated Aromatic Compounds : These compounds can also cause irritation to the skin and eyes. Some brominated compounds are noted for their potential for environmental persistence and bioaccumulation.
-
Pyridine and its Derivatives : Pyridine itself is a flammable liquid with a strong, unpleasant odor.[5] Exposure can lead to dizziness, headache, and nausea.[6] Skin contact should be avoided.[6]
Given these characteristics, it is prudent to handle this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Double-gloving with chemically resistant gloves is recommended. An inner nitrile glove can be worn, with an outer glove of butyl rubber or laminate material. Gloves should be changed immediately if contamination is suspected. | Provides robust protection against skin absorption. Nitrile gloves alone offer poor resistance to pyridine and its derivatives.[7] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. | Protects the body from contamination and potential chemical burns. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is mandatory. | Minimizes the risk of inhaling harmful dust or vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Preparation and Weighing
-
Engineering Controls : Before beginning, ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[8]
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Handling Solid Compound : Conduct all weighing and handling of the solid this compound within the chemical fume hood to prevent the generation and inhalation of dust.
-
Minimize Dust : Handle the compound gently to avoid creating airborne dust.
Solution Preparation
-
Controlled Addition : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Container Management : Keep the container covered as much as possible during the dissolution process.
-
Labeling : Clearly label all solutions with the chemical name, concentration, and appropriate hazard warnings.
Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent, followed by soap and water.
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination (outer gloves, then lab coat, then inner gloves, and finally eye protection).
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Categorization : All waste containing this compound, whether solid or liquid, must be treated as hazardous waste.
-
Liquid Waste : Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste : Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Route : Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor. Incineration is a common disposal method for pyridine and its derivatives.[9]
Emergency Procedures: Preparedness for Unexpected Events
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
Logical Workflow Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
